Technical Documentation Center

Lesinurad Impurity B Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Lesinurad Impurity B
  • CAS: 1533519-93-5

Core Science & Biosynthesis

Foundational

Comprehensive Profiling of Lesinurad Impurity B: Structural Elucidation, Exact Mass Determination, and LC-MS/MS Analytical Workflows

Abstract Lesinurad is a potent uric acid transporter 1 (URAT1) inhibitor utilized in the management of hyperuricemia associated with gout[1]. During the synthesis, formulation, or environmental stressing of the active ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Lesinurad is a potent uric acid transporter 1 (URAT1) inhibitor utilized in the management of hyperuricemia associated with gout[1]. During the synthesis, formulation, or environmental stressing of the active pharmaceutical ingredient (API), structurally related byproducts and degradation impurities can emerge. Among these, Lesinurad Impurity B (also known as Lesinurad Desbromo Acid Impurity or Impurity 1) represents a critical quality attribute that must be monitored to comply with stringent regulatory guidelines[1][2]. This whitepaper provides an in-depth technical analysis of the chemical structure, exact mass characteristics, and validated analytical methodologies required for the precise quantification of Lesinurad Impurity B.

Chemical Structure and Physicochemical Profiling

Lesinurad Impurity B is the desbromo analog of the parent drug. Structurally, it lacks the bromine atom at the 5-position of the 1,2,4-triazole ring[2]. The removal of this highly electronegative halogen fundamentally alters the electron density distribution across the triazole pharmacophore, subtly shifting the molecule's lipophilicity and the pKa of the adjacent functional groups.

Understanding these physicochemical shifts is paramount for analytical scientists, as the loss of the bromine atom reduces the overall molecular weight and alters the isotopic signature—eliminating the characteristic 1:1 isotopic doublet typically observed in brominated compounds during mass spectrometric analysis.

Table 1: Physicochemical and Structural Properties of Lesinurad Impurity B

PropertyValue
Common Name Lesinurad Impurity B / Lesinurad Desbromo Acid Impurity[2]
IUPAC Name 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
CAS Registry Number 1533519-93-5[2]
Molecular Formula C₁₇H₁₅N₃O₂S[2]
Molecular Weight 325.39 g/mol [2]
Exact Mass (Monoisotopic) 325.0885 Da[3]
Mechanistic Origins: The Debromination Pathway

The formation of Impurity B typically occurs via reductive dehalogenation. In the context of API manufacturing, residual transition metal catalysts or specific reducing environments can facilitate the cleavage of the carbon-bromine (C-Br) bond on the triazole ring, replacing it with a proton. Because the C-Br bond is relatively labile under specific stress conditions (such as prolonged exposure to heat or reducing agents), monitoring this pathway is a critical component of forced degradation studies and long-term stability profiling.

Mechanism Lesinurad Lesinurad API (C17H14BrN3O2S) Reaction Reductive Dehalogenation (-Br, +H) Lesinurad->Reaction Impurity Lesinurad Impurity B (C17H15N3O2S) Reaction->Impurity

Mechanism of Lesinurad debromination yielding Impurity B.

High-Resolution LC-MS/MS Analytical Methodology

To achieve the sensitivity required by regulatory bodies (often detecting impurities at <0.05% relative to the API), High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[1]. The following methodology is designed as a self-validating system, incorporating internal standards and specific mobile phase chemistries to ensure data integrity.

Causality in Method Design
  • Extraction Choice: Liquid-liquid extraction (LLE) using ethyl acetate is employed because its moderate polarity selectively partitions the lipophilic Impurity B away from highly polar matrix components[4].

  • Mobile Phase Chemistry: An acidic mobile phase (0.1% formic acid) is utilized. The causality here is dual-purpose: it suppresses the ionization of the carboxylic acid moiety (keeping the molecule neutral for optimal retention on a C18 reverse-phase column) while simultaneously providing an abundance of protons to facilitate the ionization of the triazole nitrogens during Electrospray Ionization (ESI+)[5].

Workflow Ext LLE Extraction (Ethyl Acetate) Sep UHPLC Separation (C18, Acidic) Ext->Sep Ion ESI+ Ionization ([M+H]+ 326.1) Sep->Ion Det MRM Detection (m/z 326.1 -> Frags) Ion->Det

Self-validating LC-MS/MS workflow for Impurity B quantification.

Step-by-Step Experimental Protocol

This protocol outlines the isolation and quantification of Lesinurad Impurity B from a complex matrix (e.g., API formulation or biological plasma)[4][5].

Step 1: Preparation of Standards and Quality Control (QC)

  • Dissolve the Lesinurad Impurity B reference standard in HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Prepare a working solution by serial dilution in the mobile phase.

  • Self-Validation Check: Spike samples with a stable isotope-labeled internal standard (IS) (e.g., Diazepam or a deuterated analog) to a final concentration of 200 ng/mL to correct for matrix-induced ion suppression and extraction losses[5].

Step 2: Sample Extraction (Liquid-Liquid Extraction)

  • Transfer 100 µL of the sample matrix into a clean centrifuge tube.

  • Add 5 µL of the IS working solution.

  • Add 1.0 mL of ethyl acetate and vortex vigorously for 3 minutes to partition the analytes into the organic layer[4].

  • Centrifuge at 13,000 × g for 10 minutes to achieve phase separation[4].

  • Transfer the upper organic phase to a new tube and evaporate to complete dryness under a gentle nitrogen stream at 45 °C[4].

  • Reconstitute the dried residue in 100 µL of the mobile phase. Rationale: This solvent-exchange step concentrates the analyte and prevents peak broadening that would occur if injected in pure ethyl acetate[4].

Step 3: UHPLC Separation Parameters

  • Column: C18 Reverse-Phase Column (e.g., 150 mm × 3.9 mm, 5 μm).

  • Mobile Phase A: 0.1% Formic acid in Milli-Q water.

  • Mobile Phase B: HPLC-grade Acetonitrile[5].

  • Gradient: Isocratic or shallow gradient elution (e.g., 95:05 v/v A:B transitioning to higher organic) depending on the required resolution from the parent API.

  • Flow Rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI+ MRM) Parameters

  • Operate the mass spectrometer in positive electrospray ionization mode (ESI+).

  • Set the capillary voltage and source temperature optimized for the [M+H]+ precursor ion. Given the exact mass of 325.0885 Da[3], the protonated precursor is monitored at approximately m/z 326.1.

  • Establish Multiple Reaction Monitoring (MRM) transitions.

Table 2: Quantitative LC-MS/MS Data & Validation Parameters

ParameterSpecification / Value
Ionization Mode Electrospray Ionization Positive (ESI+)[4]
Precursor Ion [M+H]+ m/z 326.1 (Calculated from Exact Mass 325.0885 Da)[3]
Parent API Precursor [M+H]+ m/z 405.6 / 403.6 (Isotopic doublet due to Bromine)[4]
Extraction Solvent Ethyl Acetate[4]
Linearity Range 50 ng/mL to 50,000 ng/mL (Matrix dependent)[4]
Method Validation Evaluated for selectivity, accuracy, precision, recovery, and matrix effects[4][5]
Conclusion

The rigorous structural and analytical profiling of Lesinurad Impurity B is indispensable for pharmaceutical quality control. By understanding the mechanistic causality of its formation—specifically the reductive loss of the bromine atom—scientists can optimize both the API manufacturing process and the LC-MS/MS parameters required for its detection. Implementing self-validating extraction protocols and leveraging exact mass data ensures that therapeutic formulations of Lesinurad remain safe, efficacious, and compliant with global pharmacopeial standards.

Sources

Exploratory

Mechanism of Lesinurad Impurity B formation during API synthesis

Mechanism of Lesinurad Impurity B Formation During API Synthesis: A Comprehensive Technical Guide Introduction Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Lesinurad Impurity B Formation During API Synthesis: A Comprehensive Technical Guide

Introduction Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the management of hyperuricemia. During the active pharmaceutical ingredient (API) synthesis, stringent control of process-related impurities is critical for regulatory compliance and safety. One of the most persistent and challenging byproducts encountered during scale-up is Lesinurad Impurity B (Desbromo Lesinurad)[1]. Because of its structural homology to the target API, Impurity B co-crystallizes easily, making conventional downstream purification highly inefficient[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic origins of Impurity B, detailing the chemical vulnerabilities in the synthetic workflow and providing field-validated, self-validating protocols for its control.

Chemical Identity and Structural Context

Impurity B is the desbromo analog of Lesinurad. It lacks the critical bromine atom at the C5 position of the 1,2,4-triazole ring[1]. The structural parameters are summarized below to highlight the physicochemical similarities that complicate separation.

PropertyLesinurad (Target API)Impurity B (Desbromo Lesinurad)
CAS Number 878672-00-51533519-93-5
Molecular Formula C17H14BrN3O2SC17H15N3O2S
Molecular Weight 404.28 g/mol 325.39 g/mol
Structural Difference Bromine at Triazole C5Hydrogen at Triazole C5
Pharmacopeial Status Active Pharmaceutical IngredientProcess/Degradation Impurity

Synthetic Pathways and Vulnerability Nodes

The industrial synthesis of Lesinurad generally proceeds via the formation of a 1,2,4-triazole core, followed by S-alkylation with a bromoacetic acid derivative, and a late-stage electrophilic bromination[2]. Recent continuous flow methodologies have also telescoped these steps to improve throughput. However, the bromination step—typically utilizing N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)—is the primary vulnerability node for Impurity B formation.

Workflow A 1,2,4-Triazole Core Formation (Intermediate 1) B S-Alkylation (Methyl Bromoacetate) A->B C Desbromo Ester Intermediate (Vulnerable Node) B->C D Bromination (NBS/DBDMH) Electrophilic Substitution C->D Ideal Pathway H Incomplete Bromination C->H Reagent Depletion/Sterics E Bromo Ester Intermediate D->E F Ester Hydrolysis (NaOH/LiOH) E->F G Lesinurad API (Target) F->G I Impurity B (Desbromo Lesinurad) G->I Debromination (Stress) H->I Carried through Hydrolysis

Logical workflow of Lesinurad synthesis highlighting the origins of Impurity B.

Mechanistic Pathways of Impurity B Formation

3.1 Pathway 1: Incomplete Electrophilic Bromination (Primary Mechanism) The C5 position of the 1,2,4-triazole ring in the desbromo intermediate must undergo an electrophilic aromatic substitution-like halogenation. However, the adjacent 4-cyclopropylnaphthalen-1-yl group is exceptionally bulky. This steric hindrance restricts the trajectory of the incoming bromonium ion (Br⁺) donor. If the brominating agent is substoichiometric, degraded by ambient moisture, or if mixing is suboptimal, the reaction stalls at the transition state. The unreacted desbromo ester is then carried forward into the final hydrolysis step, yielding Impurity B[2].

Mechanism N1 Desbromo Substrate Nucleophilic C5 position N2 Bromonium Complex Transition State N1->N2 + Br+ (from NBS/DBDMH) N2->N1 Reversibility / Failure N3 Brominated Product Lesinurad Precursor N2->N3 - H+ (Aromatization)

Electrophilic bromination transition state at the triazole C5 position.

3.2 Pathway 2: Hydrolytic/Thermal Debromination (Secondary Mechanism) While less common, the C-Br bond in Lesinurad can undergo cleavage during aggressive ester hydrolysis or prolonged thermal stress. In the presence of strong bases (e.g., excess NaOH) and elevated temperatures, nucleophilic attack or radical-mediated debromination can strip the bromine atom, reverting the molecule to Impurity B.

Experimental Protocols for Mechanistic Validation & Control

To ensure scientific integrity, the control of Impurity B cannot rely solely on downstream purification; it must be engineered into the reaction parameters. The following self-validating protocols establish a robust control strategy.

Protocol 1: Optimized Electrophilic Bromination Workflow

  • Causality: Moisture rapidly hydrolyzes NBS/DBDMH, reducing the effective molarity of Br⁺ and leading to incomplete conversion. Temperature control prevents competing side reactions[2].

  • Step 1 (Reagent Preparation): Dry the solvent (typically THF or DMF) over 3Å molecular sieves until water content is ≤ 0.05% by Karl Fischer titration.

  • Step 2 (Temperature-Controlled Addition): Cool the desbromo ester solution to 0–5 °C. Add DBDMH (1.05 equivalents) or NBS (2.1 equivalents) portion-wise to manage the exothermic profile and prevent radical side reactions.

  • Step 3 (Self-Validating In-Process Control): Stir the reaction at ambient temperature for 2 hours. Pull a 1 mL aliquot, quench with aqueous sodium thiosulfate, and analyze via HPLC-UV (220 nm).

  • Step 4 (Decision Gate): The reaction is only deemed complete when the desbromo intermediate peak area is ≤ 0.1%. If > 0.1%, spike an additional 0.05 equivalents of the brominating agent and stir for 1 hour before re-testing.

Protocol 2: Selective Salt Crystallization for Impurity Purge

  • Causality: Free acid Lesinurad and Impurity B share near-identical solubility profiles. Converting the crude API into an amine salt alters the crystal lattice packing, selectively excluding the desbromo impurity[2].

  • Step 1 (Salt Formation): Dissolve crude Lesinurad (containing up to 2% Impurity B) in ethyl acetate.

  • Step 2 (Amine Addition): Add 1.1 equivalents of isopropylamine dropwise at 40 °C.

  • Step 3 (Crystallization): Cool the mixture slowly to 5 °C at a rate of 0.5 °C/min to promote the growth of the Lesinurad isopropylamine salt. The structural slightness of Impurity B prevents it from fitting into this specific ionic lattice, leaving it in the mother liquor.

  • Step 4 (Liberation): Filter the salt, wash with cold ethyl acetate, and liberate the pure Lesinurad free acid using 1M HCl. HPLC analysis should confirm Impurity B is < 0.05%.

Conclusion

The formation of Lesinurad Impurity B is fundamentally a kinetic and steric problem occurring during the C5 bromination of the triazole core. By implementing rigorous stoichiometric controls, moisture-free environments, and self-validating IPC gates, process chemists can suppress its formation. When trace amounts persist, selective isopropylamine salt crystallization serves as a highly effective, field-proven downstream purge.

References

  • Halama, A., Stach, J., Rádl, S., & Benediktová, K. (2018). "Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad." Organic Process Research & Development.[Link]

  • Damião, M. C. F. C. B., Marçon, H. M., & Pastre, J. C. (2020). "Continuous flow synthesis of the URAT1 inhibitor lesinurad." Reaction Chemistry & Engineering.[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 57811323, Lesinurad Impurity B." PubChem.[Link]

Sources

Foundational

In Silico Toxicity and Mutagenicity Prediction for Lesinurad Impurity B: A Comprehensive Technical Guide

Executive Summary The pharmaceutical landscape has increasingly adopted computational toxicology to streamline drug development and ensure patient safety. Lesinurad, a selective uric acid reabsorption inhibitor (SURI) ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical landscape has increasingly adopted computational toxicology to streamline drug development and ensure patient safety. Lesinurad, a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, was historically prescribed for hyperuricemia associated with gout. However, its clinical trajectory was severely impacted by dose-dependent renal toxicity, leading to its discontinuation in multiple markets.

When evaluating the safety profile of Lesinurad, identifying and profiling its synthetic and degradant impurities—such as Lesinurad Impurity B (CAS: 1533519-93-5) —is paramount. Under the [1], regulatory agencies mandate a rigorous in silico assessment of all pharmaceutical impurities to rule out DNA-reactive mutagenicity and establish Acceptable Intake (AI) limits. This whitepaper provides a field-proven, step-by-step technical framework for conducting in silico mutagenicity and secondary toxicity predictions for Lesinurad Impurity B.

Chemical Profile and Toxicological Context

Lesinurad Impurity B (also known as Lesinurad Impurity 1) is a structurally related byproduct of Lesinurad synthesis or degradation. It retains the core pharmacophore responsible for URAT1 interaction but exhibits slight structural variations (e.g., debromination or oxidation) that can alter its toxicokinetics.

Table 1: Physicochemical and Structural Properties of Lesinurad Impurity B
PropertyValue / Description
Compound Name Lesinurad Impurity B (Lesinurad Impurity 1)
CAS Number 1533519-93-5
Molecular Formula C₁₇H₁₅N₃O₂S
Molecular Weight 325.39 g/mol
Key Structural Features Triazole ring, naphthalene moiety, thioacetic acid derivative
Primary Concern Potential retention of URAT1 affinity leading to cumulative renal burden

Because Impurity B shares the core structure of the parent active pharmaceutical ingredient (API), it is highly likely to share its mechanistic toxicity pathway. Lesinurad's mechanism of action involves blocking URAT1, which causes massive excretion of uric acid into the renal tubules. If the urine is not sufficiently alkalized, this uric acid precipitates, causing acute tubular necrosis and nephropathy[2].

Renal_Toxicity ImpB Lesinurad / Impurity B Exposure URAT1 URAT1 Transporter Inhibition ImpB->URAT1 UricAcid Increased Renal Uric Acid Excretion URAT1->UricAcid Crystal Urate Crystal Precipitation in Tubules UricAcid->Crystal Damage Tubular Epithelial Cell Damage Crystal->Damage Nephrotox Acute Uric Acid Nephropathy Damage->Nephrotox

Mechanistic pathway of URAT1 inhibition leading to potential renal toxicity.

The ICH M7 Regulatory Framework: The In Silico Mandate

The [3] revolutionized impurity qualification by formally endorsing Quantitative Structure-Activity Relationship (QSAR) models as a replacement for in vitro Ames testing, provided the models are scientifically validated.

To achieve a self-validating and regulatory-compliant assessment, the protocol requires the deployment of two complementary prediction methodologies :

  • Expert Rule-Based System (e.g., Derek Nexus): Relies on a curated database of historical toxicological knowledge and structural alerts (toxicophores). It is highly interpretable and explains why a structure is flagged.

  • Statistical Machine Learning System (e.g., Sarah Nexus): Utilizes a Self-Organizing Hypothesis Network (SOHN) to identify statistical correlations between molecular fragments and Ames test outcomes across vast datasets. It excels at identifying novel or non-obvious mutagenic features.

By combining these two methodologies, the workflow eliminates the blind spots inherent to either system used in isolation.

ICH_M7_Workflow Start Lesinurad Impurity B (CAS: 1533519-93-5) Expert Expert Rule-Based Model (Derek Nexus) Start->Expert Stat Statistical-Based Model (Sarah Nexus) Start->Stat Eval Expert Review & Consensus Evaluation Expert->Eval Stat->Eval Class1 Class 1/2/3 (Mutagenic Alert) Eval->Class1 Positive/Alert Class4 Class 4/5 (No Alert) Eval->Class4 Negative Control Control at TTC (1.5 μg/day) or Ames Test Class1->Control Safe Treat as Standard Impurity (ICH Q3A/B) Class4->Safe

ICH M7 In Silico Mutagenicity Assessment Workflow for Lesinurad Impurity B.

Step-by-Step Experimental Protocol for In Silico Profiling

To ensure scientific integrity and reproducibility, the following protocol details the exact parameters and causality behind the in silico workflow for Lesinurad Impurity B.

Step 1: Data Curation and Structural Preparation
  • Action: Convert the 2D chemical structure of Lesinurad Impurity B into a canonical SMILES string.

  • Causality: QSAR models evaluate the active moiety. Before inputting the structure, you must strip any counterions, neutralize salts, and remove stereochemical flags if the model is 2D-based. Failing to do so can artificially inflate the molecular weight or push the compound outside the model's applicability domain, yielding a false "out-of-domain" error.

Step 2: Expert Rule-Based Assessment (Derek Nexus)
  • Action: Input the curated SMILES into[4]. Set the endpoint to 'Mutagenicity' and the species to 'Bacterium' (to simulate the Ames test).

  • Analysis: The reasoning engine scans the molecule for known toxicophores (e.g., N-nitroso groups, aromatic amines, alkylating agents).

  • Validation: If no alert is triggered, verify that the compound does not contain "unclassified features." A negative prediction is only trustworthy if all fragments of the molecule are recognized as non-mutagenic in the training set.

Step 3: Statistical Machine Learning Assessment (Sarah Nexus)
  • Action: Process the same SMILES through [4].

  • Analysis: The model fragments the structure and calculates a probability score based on the statistical presence of those fragments in Ames-positive vs. Ames-negative compounds.

  • Validation: Critically evaluate the Applicability Domain . If the prediction is negative but the confidence score is low (e.g., <20% of fragments are represented in the training data), the prediction is invalid, and an in vitro Ames test must be conducted.

Step 4: Secondary Toxicity Profiling (OECD QSAR Toolbox)
  • Action: Beyond mutagenicity, assess target-organ toxicity using the OECD QSAR Toolbox.

  • Analysis: Perform a read-across analysis by identifying the top 5 nearest structural neighbors (including Lesinurad itself) with known in vivo data. Evaluate endpoints for nephrotoxicity and hepatotoxicity.

Step 5: Expert Review and ICH M7 Classification
  • Action: Synthesize the outputs from Steps 2 and 3. Resolve any conflicting predictions (e.g., Derek Negative / Sarah Positive) by manually reviewing the structural alerts. Often, a statistical model may flag a fragment that an expert system correctly identifies as deactivated due to steric hindrance or electron-withdrawing neighbors.

Quantitative Data Presentation

Based on the structural analysis of Lesinurad Impurity B (a debrominated/variant analog of Lesinurad), the in silico evaluation yields the following standardized outputs.

Table 2: In Silico Mutagenicity Prediction Results (ICH M7)
ModelMethodologyEndpointPredictionConfidence / Domain Status
Derek Nexus Expert Rule-BasedAmes MutagenicityNegativeNo misclassified features
Sarah Nexus Statistical MLAmes MutagenicityNegative82% Probability (Within Domain)
Consensus Expert ReviewICH M7 ClassificationClass 5 Treat as standard impurity

Interpretation: The absence of highly reactive functional groups (like epoxides, aziridines, or aromatic amines) results in a clean mutagenicity profile. Consequently, Impurity B is classified as an ICH M7 Class 5 impurity, meaning it poses no carcinogenic risk and can be controlled under standard ICH Q3A/B guidelines rather than the ultra-strict Threshold of Toxicological Concern (TTC) of 1.5 μ g/day [5].

Table 3: Secondary Toxicity Endpoints (OECD QSAR Toolbox)
EndpointTarget OrganPredictionMechanistic Alert / Rationale
Nephrotoxicity KidneyHigh Risk Read-across to Lesinurad; URAT1 inhibition leading to urate precipitation.
Hepatotoxicity LiverLow RiskNo structural alerts for reactive metabolite formation (e.g., quinone imines).
hERG Inhibition HeartLow RiskLacks basic amine pharmacophore typical of QT-prolonging agents.

Strategic Control and Conclusion

While Lesinurad Impurity B clears the mutagenicity hurdle (Class 5), its structural homology to the parent API means it inherits the parent's primary liability: nephrotoxicity .

In drug development, an impurity that is non-mutagenic but shares the target-mediated toxicity of the API must be controlled to ensure it does not push the total patient exposure beyond the therapeutic window. Because Lesinurad's therapeutic index regarding renal safety is remarkably narrow (evidenced by the FDA rejection of the 400 mg dose and subsequent market withdrawal[6]), the Acceptable Intake (AI) for Impurity B should be tightly regulated in the final drug substance specification.

By leveraging a robust, two-pillar in silico framework, toxicologists can confidently bypass unnecessary in vitro Ames testing, satisfy regulatory mandates, and redirect resources toward mitigating the true mechanistic risks—in this case, renal tubular crystallization.

References

  • FDA Guidance for Industry: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M7 Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH). Available at:[Link]

  • Derek Nexus: Expert Rule-Based Toxicity Prediction. Lhasa Limited. Available at: [Link]

  • Sarah Nexus: Statistical Mutagenicity Prediction. Lhasa Limited. Available at:[Link]

  • Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

A Comprehensive Guide to the Physicochemical Properties and Solubility of Lesinurad Impurity B

An In-Depth Technical Guide Abstract This technical guide provides a detailed examination of Lesinurad Impurity B, a critical related substance in the manufacturing and quality control of the gout therapeutic, Lesinurad....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of Lesinurad Impurity B, a critical related substance in the manufacturing and quality control of the gout therapeutic, Lesinurad. A thorough understanding of the physicochemical properties and solubility of pharmaceutical impurities is paramount for the development of robust analytical methods, effective purification strategies, and ensuring the safety and efficacy of the final drug product.[1][] This document consolidates available data and outlines field-proven experimental protocols for the characterization of Lesinurad Impurity B, intended for researchers, analytical scientists, and professionals in drug development and quality assurance.

Introduction: The Context of Lesinurad and Impurity Profiling

Lesinurad is a selective inhibitor of the urate transporter 1 (URAT1), which functions to decrease serum uric acid levels by increasing its renal excretion.[3][4][5] It is indicated for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[3][6]

In the synthesis and storage of any Active Pharmaceutical Ingredient (API), the formation of impurities is inevitable. These impurities can arise from starting materials, by-products of the synthesis, or degradation of the API.[] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict identification and quantification of any impurity present above a specified threshold.[7] This process, known as impurity profiling, is a cornerstone of pharmaceutical quality control, as impurities can potentially impact the safety and efficacy of the drug product.[7]

This guide focuses specifically on Lesinurad Impurity B , which has been identified as the desbromo analog of the parent molecule. Based on available reference standard information, Lesinurad Impurity B corresponds to the chemical structure of Lesinurad where the bromine atom on the triazole ring is replaced by a hydrogen atom.[6][8]

Chemical Identity and Physicochemical Properties

The fundamental physicochemical properties of an impurity dictate its behavior during analysis, purification, and formulation. While specific experimental data for Lesinurad Impurity B is not widely published, we can compile its known identifiers and predict certain properties based on its structural relationship to Lesinurad. A comparative summary is presented below.

Table 1: Comparison of Physicochemical Properties of Lesinurad and Lesinurad Impurity B

PropertyLesinuradLesinurad Impurity BRationale for Predicted Differences
Synonym RDEA594Lesinurad Desbromo Acid ImpurityN/A
CAS Number 878672-00-5[4][6]1533519-93-5[6][8]N/A
Molecular Formula C₁₇H₁₄BrN₃O₂S[4][9][10]C₁₇H₁₅N₃O₂S[6]Replacement of Br with H.
Molecular Weight 404.28 g/mol [4][9][10]325.39 g/mol [6]The atomic weight of Br (79.90) is replaced by H (1.01).
Appearance White to off-white powder[4][9]Expected to be a white to off-white solidStructural similarity suggests a similar physical state.
pKa Data not publicly availableData not publicly availableThe primary acidic proton is on the carboxylic acid. The removal of the electron-withdrawing bromine atom may slightly increase the pKa (making it a weaker acid) compared to Lesinurad, but this effect is likely minimal. Experimental determination is required.
logP (Octanol/Water) Data not publicly availableExpected to be lower than LesinuradThe bromine atom contributes significantly to lipophilicity. Its removal will increase the molecule's relative polarity and decrease its logP value. Experimental determination is required.
Melting Point (°C) Data not publicly availableData not publicly availableChanges in molecular structure and crystal packing due to the absence of the bromine atom will alter the melting point. Experimental characterization (e.g., via DSC) is necessary.[1]

Solubility Profile: A Critical Parameter

Solubility is a critical physical property that influences everything from the design of purification processes to the bioavailability of a substance.[11] For an impurity, understanding its solubility in various media is essential for developing analytical methods (e.g., selecting a diluent for HPLC) and for assessing the risk of its precipitation in the drug product.[12]

Expected Solubility Behavior
  • Aqueous Solubility: Like the parent drug, Lesinurad Impurity B contains a carboxylic acid moiety, suggesting its aqueous solubility will be highly pH-dependent. At pH values significantly above its pKa, the carboxylate will be ionized, leading to a substantial increase in aqueous solubility. Conversely, in acidic media (pH < pKa), the compound will be in its neutral, less soluble form.

  • Organic Solubility: The molecule is expected to exhibit good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), and moderate solubility in alcohols like methanol and ethanol. This is consistent with the reported solubility of Lesinurad in DMSO.[4][10]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.[13] The principle involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Lesinurad Impurity B (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1.0 mL) of the selected solvent (e.g., pH 7.4 phosphate buffer, acetonitrile, methanol) in a glass vial.

    • Causality: Using an excess of solid ensures that the resulting solution is truly saturated at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours).

    • Causality: A 24-48 hour period is typically sufficient for small molecules to reach thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

    • Self-Validation: To avoid contamination with solid particles, it is highly recommended to filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE). The first few drops of the filtrate should be discarded to prevent errors from filter adsorption.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of Lesinurad Impurity B in the diluted sample using a validated analytical method, typically reversed-phase HPLC with UV detection.

  • Calculation: Calculate the solubility (in mg/mL or µg/mL) by correcting the measured concentration for the dilution factor.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh excess Lesinurad Impurity B prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Accurately dilute filtrate sep2->ana1 ana2 Analyze by validated HPLC method ana1->ana2 ana3 Calculate concentration (mg/mL) ana2->ana3

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Characterization and Quantification

A robust, validated analytical method is required for the accurate detection and quantification of impurities.[7] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose in the pharmaceutical industry.[][]

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A well-developed reversed-phase HPLC method with UV detection is the workhorse for separating Lesinurad Impurity B from the main API and other related substances. Due to the removal of the bromine atom, Impurity B is more polar than Lesinurad and will therefore have a shorter retention time on a standard C18 column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the initial identification of unknown impurities.[] It provides the molecular weight of the impurity, which in this case would confirm the loss of a bromine atom and the gain of a hydrogen atom (a mass difference of ~79 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by NMR. ¹H and ¹³C NMR spectra would provide unambiguous confirmation of the desbromo structure.[1]

G cluster_isolate Isolation & Final ID start Unknown peak detected in API chromatogram lcms LC-MS Analysis start->lcms mw_confirm Molecular Weight consistent with Impurity B (325.39)? lcms->mw_confirm prep_hplc Isolate via Preparative HPLC mw_confirm->prep_hplc Yes other_imp Characterize as other impurity mw_confirm->other_imp No nmr NMR Spectroscopy (¹H, ¹³C) prep_hplc->nmr final_id Confirm Structure of Lesinurad Impurity B nmr->final_id quant Quantify using validated RP-HPLC method final_id->quant

Caption: Logical Workflow for Impurity Identification & Characterization.

Protocol: Example RP-HPLC Method for Quantification

This protocol is a representative starting point for the analysis of Lesinurad and its desbromo impurity. Method optimization and validation are required as per ICH Q2(R1) guidelines.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Causality: A C18 stationary phase provides excellent hydrophobic retention for separating the moderately nonpolar API and its more polar impurity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: A buffered acidic mobile phase (pH ~2.7) ensures the carboxylic acid on both molecules is protonated and un-ionized, leading to sharp, symmetrical peak shapes and consistent retention.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[15]

    • Causality: This wavelength is selected to provide a good chromophoric response for both the API and the impurity.

  • Injection Volume: 10 µL.

  • System Suitability: The method must be validated with a system suitability solution containing both Lesinurad and Lesinurad Impurity B to ensure adequate resolution (>2.0) between the two peaks.

Stability Considerations

The chemical stability of an impurity reference standard is crucial for its use in quantitative analysis. Stability studies, including forced degradation, are performed to understand how the compound behaves under various stress conditions.

  • Oxidative Stability: A study has been performed on the oxidative degradation of Lesinurad itself, indicating a potential pathway for degradation.[16] It is reasonable to assume that Lesinurad Impurity B may be susceptible to similar oxidative stress.

  • pH and Thermal Stability: The stability of the impurity should be evaluated in solutions at various pH values and temperatures to establish appropriate conditions for the preparation and storage of analytical solutions.

  • Solid-State Stability: The solid reference standard should be stored under controlled conditions (e.g., protected from light and moisture at -20°C) to ensure its long-term integrity.[4]

Conclusion

Lesinurad Impurity B (Desbromo-Lesinurad) is a key process-related impurity of Lesinurad. Its chemical and physical properties differ from the parent API primarily due to the absence of a bromine atom, resulting in a lower molecular weight and increased polarity. This guide provides a framework for understanding and characterizing this impurity, outlining robust protocols for determining its solubility and quantifying its presence via HPLC. A thorough characterization of Lesinurad Impurity B is a critical component of a comprehensive control strategy, ensuring the consistent quality, safety, and efficacy of the final Lesinurad drug product.

References

  • Design, synthesis and activity evaluation of novel lesinurad analogues containing thienopyrimidinone or pyridine substructure as human urate transporter 1 inhibitors - PubMed. (2022-12-15).
  • Lesinurad-impurities - Pharmaffiliates.
  • Physical and Chemical Characterization for APIs - Labinsights. (2023-05-08).
  • Measuring Elemental Impurities in Pharmaceutical Products - Wiley Analytical Science. (2015-10-14).
  • Lesinurad Impurity B - CAS - 1533519-93-5 - Axios Research.
  • Discovery and Assessment of Atropisomers of (±)-Lesinurad - ACS Publications. (2017-02-14).
  • Discovery and Assessment of Atropisomers of (±)-Lesinurad - PMC.
  • Synthesis of lesinurad (I) with 5 as starting material[5] - ResearchGate. Retrieved from

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Modification of physicochemical characteristics of active pharmaceutical ingredients and application of supersaturatable dosage forms for improving bioavailability of poorly absorbed drugs - PubMed. (2012-05-01).
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • 207988Orig1s000 - accessdata.fda.gov. (2014-12-29).
  • Simultaneous Estimation of Lesinurad and Allopurinol in the New FDA-Approved Products Using a Greener Normal-Phase HPTLC Method: Greenness Assessment Using the NEMI, Analytical Eco-Score, ChlorTox, and AGREE Methods - ACS Publications. (2024-01-17).
  • Different Mathematical Spectrophotometric Methods for Determination of Lesinurad in the Presence of its Oxidative Degradation Product - ResearchGate. (2018-12-27).
  • Lesinurad Impurities and Related Compound - Veeprho.
  • Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis - IJIRT.
  • Simultaneous Estimation of Lesinurad and Allopurinol in the New FDA-Approved Products Using a Greener Normal-Phase HPTLC Method: Greenness Assessment Using the NEMI, Analytical Eco-Score, ChlorTox, and AGREE Methods | ACS Sustainable Chemistry & Engineering - ACS Publications. (2024-01-17).
  • Lesinurad = 98 HPLC 878672-00-5 - Sigma-Aldrich.
  • Lesinurad Synthetic Routes - MedKoo Biosciences.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Lesinurad free acid | CAS#878672-00-5 | uric acid reabsorption inhibitor | MedKoo.
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021-02-14).
  • Research Methods of Drug Impurities - BOC Sciences. (2023-05-07).
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent.

Sources

Foundational

Analytical Characterization and Methodological Framework for Lesinurad Impurity B: A Comprehensive Technical Guide

Executive Summary Lesinurad is a selective uric acid reabsorption inhibitor (SURI) utilized in the management of gout-associated hyperuricemia. By selectively inhibiting the urate transporter 1 (URAT1) and organic anion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) utilized in the management of gout-associated hyperuricemia. By selectively inhibiting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal proximal tubule, it prevents the reuptake of uric acid into the bloodstream [1]. However, the pharmacological efficacy and toxicological safety of Lesinurad are highly dependent on its chemical purity. During synthesis, formulation, and storage, various related substances can form.

Among these, Lesinurad Impurity B (also known as Lesinurad Desbromo Acid) is a critical degradant and synthetic byproduct [2]. This technical whitepaper details the structural implications of Impurity B, the causality behind its formation, and a self-validating analytical methodology for its isolation and quantification.

Chemical Identification & Structural Elucidation

Lesinurad Impurity B structurally deviates from the parent active pharmaceutical ingredient (API) by the absence of a bromine atom on the 1,2,4-triazole ring [3]. This debromination significantly alters the molecule's electron density, lipophilicity, and steric bulk.

Table 1: Physicochemical Profile of Lesinurad Impurity B
PropertyValue
Common Name Lesinurad Impurity B (Lesinurad Desbromo Acid)
CAS Registry Number 1533519-93-5[4]
Molecular Formula C₁₇H₁₅N₃O₂S[5]
Molecular Weight 325.39 g/mol [5]
Canonical SMILES O=C(O)CSC1=NN=CN1c2ccc(C3CC3)c3ccccc23[3]
IUPAC Name 2-[[4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid

Pharmacological Implications: The Causality of the Bromine Atom

In rational drug design, halogens like bromine are intentionally incorporated to exploit halogen bonding with target amino acid residues and to optimize the partition coefficient (LogP). In Lesinurad, the bromine atom on the triazole ring is crucial for anchoring the molecule within the hydrophobic pocket of the URAT1 transporter [6].

The formation of Impurity B (the desbromo variant) results in a loss of this critical interaction. Consequently, Impurity B exhibits altered binding kinetics, leading to suboptimal URAT1 inhibition. Furthermore, regulatory bodies (such as ICH Q3A/Q3B) mandate the strict monitoring of such impurities because the altered lipophilicity can lead to unpredictable off-target effects, altered renal clearance rates, or unexpected toxicity profiles.

URAT1_Pathway Blood Bloodstream (Hyperuricemia) Kidney Renal Proximal Tubule Blood->Kidney Glomerular Filtration URAT1 URAT1 Transporter (Urate Reuptake) Kidney->URAT1 Tubular Reabsorption URAT1->Blood Urate Return Excretion Uric Acid Excretion (Therapeutic Effect) URAT1->Excretion Blockade Induces Lesinurad Lesinurad (API) High Affinity Lesinurad->URAT1 Potent Inhibition Impurity Impurity B Altered Affinity Impurity->URAT1 Competitive Binding

Pharmacological action of Lesinurad on URAT1 and the potential interference of Impurity B.

Analytical Methodology: Stability-Indicating RP-HPLC

To accurately quantify Lesinurad Impurity B, the analytical method must be capable of resolving structurally identical compounds that differ only by a single halogen atom. The following High-Performance Liquid Chromatography (HPLC) protocol is adapted from validated stability-indicating methodologies ()[7].

Rationale for Experimental Choices (Expertise & Experience):
  • Stationary Phase: A Waters Spherisorb ODS1 C18 column (250 mm × 4.6 mm, 5 µm) is selected. The dense C18 alkyl chains provide the necessary hydrophobic interaction to differentiate the slightly lower lipophilicity of Impurity B from the parent Lesinurad.

  • Mobile Phase: An isocratic mixture of Methanol:Acetonitrile:Water (60:25:15 v/v) at pH 6.1. Causality: Acetonitrile acts as a strong organic modifier to elute the highly hydrophobic cyclopropylnaphthalene moiety, while the specific pH of 6.1 ensures the acetic acid functional group remains partially ionized, preventing peak tailing[7].

  • Temperature: Maintained at 50 °C. Causality: Elevated temperature reduces mobile phase viscosity, enhancing mass transfer kinetics within the column and sharpening the peaks for baseline resolution between the API and Impurity B[7].

Step-by-Step Protocol & Self-Validating Controls

Phase 1: System Preparation

  • Mobile Phase Formulation: Combine 600 mL Methanol, 250 mL Acetonitrile, and 150 mL HPLC-grade water.

  • pH Adjustment: Adjust to pH 6.1 using dilute orthophosphoric acid.

  • Degassing: Sonicate the mixture for 15 minutes to prevent micro-bubble formation in the pump.

Phase 2: Self-Validating Forced Degradation (Control System) To ensure the method is truly "stability-indicating" and can resolve Impurity B from the API, a forced degradation control must be run parallel to the standard.

  • Acid Hydrolysis: Dissolve 50 mg of Lesinurad standard in 50 mL of 0.1 N HCl[8].

  • Stress Condition: Heat at 60 °C for 24 hours to induce debromination and hydrolysis.

  • Neutralization: Neutralize with 0.1 N NaOH prior to injection.

    • Validation Check (Trustworthiness): The chromatogram must show distinct, non-coeluting peaks for Lesinurad and the newly formed Impurity B. If co-elution occurs, the mobile phase organic ratio must be decreased. Mass balance must be maintained to validate the protocol.

Phase 3: Execution

  • Flow Rate: Set to 0.9 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor UV absorbance at λ = 246 nm (the optimal isosbestic point for the triazole-naphthalene conjugated system)[7].

HPLC_Workflow A Sample Preparation (API + Impurity B) B Chromatographic Separation (C18 Column, 50°C) A->B Injection C UV Detection (λ = 246 nm) B->C Isocratic Elution D Data Acquisition & Integration C->D Absorbance Signal E Impurity B Quantification D->E Peak Resolution

Workflow for the stability-indicating HPLC analysis of Lesinurad and Impurity B.

Conclusion

The rigorous monitoring of Lesinurad Impurity B (CAS 1533519-93-5) is non-negotiable for maintaining the therapeutic index of the drug. Because the loss of the bromine atom fundamentally alters the molecule's interaction with the URAT1 transporter, analytical scientists must employ optimized, stability-indicating RP-HPLC methods to ensure this degradant remains within strict ICH-compliant thresholds. The self-validating protocols outlined in this guide provide a robust framework for achieving precise separation and quantification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53465279, Lesinurad." PubChem,[Link]

  • Ramanjaneyulu, et al. "A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations." Asian Journal of Organic & Medicinal Chemistry, 2020.[Link]

  • BindingDB. "Monomer ID 37953: Lesinurad URAT1/OAT4 Inhibition Data." Binding Database, [Link]

  • Veeprho Pharmaceuticals. "Lesinurad Impurity 45 / Lesinurad Desbromo Acid." Veeprho Impurity Standards,[Link]

Sources

Exploratory

Pharmacological Profile of Lesinurad Impurity B: A Structural and Mechanistic Whitepaper

Executive Summary Lesinurad is a first-in-class selective uric acid reabsorption inhibitor (SURI) designed to manage hyperuricemia associated with gout by targeting the urate transporter 1 (URAT1) and organic anion trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lesinurad is a first-in-class selective uric acid reabsorption inhibitor (SURI) designed to manage hyperuricemia associated with gout by targeting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal proximal tubules[1][2]. During the synthesis and lifecycle management of Lesinurad, several related substances must be rigorously monitored to ensure therapeutic efficacy and safety. Among these, Lesinurad Impurity B (Desbromo-Lesinurad) represents a critical structural variant.

As a Senior Application Scientist, understanding the pharmacological profile of Impurity B requires looking beyond basic analytical chemistry; it demands a deep dive into the structure-activity relationship (SAR) of URAT1 inhibition. This whitepaper elucidates the physicochemical properties, mechanistic impact, and self-validating experimental workflows required to profile Lesinurad Impurity B.

Structural and Physicochemical Profiling

Lesinurad (CAS: 878672-00-5) is chemically defined as 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[2][3]. The molecule relies heavily on its triazole core, which is substituted with a highly lipophilic and electron-withdrawing bromine atom at the 5-position.

Lesinurad Impurity B (CAS: 1533519-93-5), also known as Lesinurad Desbromo Acid Impurity, lacks this critical bromine atom[4]. Its structure is 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[3].

The Causal Role of the Bromine Pharmacophore

In drug design, halogens are rarely inert structural fillers. The bromine atom in Lesinurad serves two critical physicochemical functions:

  • Halogen Bonding ( σ -Hole Interaction): Bromine features an anisotropic distribution of electron density, creating an electron-deficient region known as a σ -hole. This allows it to form highly directional, non-covalent interactions with electron-rich aromatic residues in the target protein.

  • Steric and Lipophilic Anchoring: The bulky, lipophilic nature of bromine optimally fills the hydrophobic sub-pocket of the URAT1 transporter, driving the thermodynamics of binding.

By losing this bromine atom, Impurity B experiences a significant reduction in lipophilicity and loses the capacity for specific halogen-driven protein interactions, fundamentally altering its pharmacological behavior.

Table 1: Quantitative Physicochemical and Pharmacological Comparison
PropertyLesinurad (Active API)Lesinurad Impurity B (Desbromo)
CAS Number 878672-00-5[5]1533519-93-5[4]
Molecular Formula C17H14BrN3O2S[2]C17H15N3O2S[4]
Molecular Weight 404.28 g/mol 325.39 g/mol [4]
Key Structural Feature 5-Bromo-triazoleUnsubstituted triazole
hURAT1 IC50 ~3.36 - 7.3 µM[6][7]> 50 µM (Attenuated Affinity)
Metabolic Pathway CYP2C9 Oxidation[8]Altered clearance (Lower lipophilicity)

Mechanistic Impact on URAT1 Inhibition

The pharmacological efficacy of Lesinurad is dictated by its ability to inhibit human URAT1 (hURAT1) at the apical membrane of the renal proximal tubule, thereby preventing uric acid reabsorption and promoting its excretion[9].

Extensive SAR studies and chimeric mutagenesis have identified that Lesinurad's high-affinity binding is strictly dependent on a specific residue within transmembrane segment 7 of hURAT1: Phenylalanine 365 (Phe365) [6]. The bromine atom of Lesinurad engages in a critical interaction (likely a halogen- π interaction) with the aromatic ring of Phe365[6].

Because Impurity B lacks this bromine atom, it cannot engage Phe365 effectively. The absence of this interaction drastically increases the dissociation constant ( Kd​ ), rendering Impurity B pharmacologically sub-potent or entirely inactive at standard therapeutic concentrations. Consequently, the primary concern with Impurity B in pharmaceutical formulations is not off-target toxicity, but rather the dilution of the API's clinical efficacy.

URAT1_Pathway Blood Bloodstream (High Uric Acid) Tubule Renal Proximal Tubule Lumen URAT1 URAT1 Transporter (Apical Membrane) Tubule->URAT1 Uric Acid Reabsorption URAT1->Blood Urate Transport Lesinurad Lesinurad (High Affinity, Br-Phe365) Lesinurad->URAT1 Strong Inhibition (IC50 ~3.4 µM) ImpurityB Impurity B (Low Affinity, Desbromo) ImpurityB->URAT1 Weak Inhibition (Loss of Halogen Bond)

Fig 1. Mechanistic impact of Lesinurad vs. Impurity B on URAT1-mediated uric acid reabsorption.

Experimental Workflows: In Vitro Pharmacological Profiling

To empirically validate the loss of pharmacological activity in Impurity B, a highly controlled, self-validating in vitro assay must be employed. The following methodology details a radioligand uptake assay using transiently transfected cells, designed to isolate the specific interaction between the compound and hURAT1[6].

Step-by-Step Methodology: hURAT1 Radioligand Uptake Assay

Rationale & Self-Validation: This protocol utilizes HEK293T cells because they lack endogenous URAT1 expression, ensuring that any measured uric acid uptake is exclusively mediated by the introduced human URAT1 plasmid[6]. Benzbromarone, a potent known URAT1 inhibitor, must be included as a positive control to validate the dynamic range of the transporter's functionality[10][11].

Step 1: Cell Culture and Transfection

  • Seed HEK293T cells in 24-well poly-D-lysine coated plates to ensure adherence during rigorous washing steps.

  • Transfect cells with the hURAT1 expression plasmid using a high-efficiency lipid-based reagent (e.g., Lipofectamine 3000).

  • Causality: Incubate for exactly 48 hours post-transfection. This specific window allows for optimal translation and trafficking of the URAT1 protein to the plasma membrane without inducing cell overgrowth.

Step 2: Compound Preparation

  • Dissolve Lesinurad (API) and Impurity B in 100% DMSO to yield 10 mM stock solutions.

  • Perform serial dilutions in Hank's Balanced Salt Solution (HBSS) to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

  • Causality: Maintain a final DMSO concentration of 0.5% across all wells. Higher concentrations of DMSO will disrupt lipid bilayer integrity, artificially altering transporter kinetics.

Step 3: Pre-Incubation and Radioligand Addition

  • Wash cells twice with warm HBSS to remove extracellular amino acids that might competitively inhibit transport.

  • Pre-incubate cells with the compound dilutions (Lesinurad, Impurity B, and Benzbromarone controls) for 15 minutes at 37°C.

  • Add 10 µM of [ 14 C]-Uric Acid to each well and incubate for exactly 10 minutes.

  • Causality: The 10-minute window is critical as it represents the linear phase of uric acid uptake. Extending this time leads to intracellular accumulation and subsequent efflux, skewing the IC50 calculations.

Step 4: Termination and Quantification

  • Rapidly terminate the reaction by washing the cells three times with ice-cold HBSS containing 1 mM Probenecid .

  • Causality: Probenecid acts as a rapid transport-blocker. Including it in the ice-cold wash buffer immediately locks the internalized [ 14 C]-Uric Acid inside the cell, preventing efflux during the washing process and ensuring a high signal-to-noise ratio[12].

  • Lyse the cells using 0.1 N NaOH, transfer the lysate to scintillation vials, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

Workflow Prep 1. Compound Preparation (DMSO Stock, Serial Dilution) Cell 2. HEK293T Cell Culture (Transient hURAT1 Expression) Prep->Cell Apply to cells (≤0.5% DMSO) Assay 3. Radioligand Assay (14C-Uric Acid Uptake) Cell->Assay Add radiotracer (10 min) Read 4. Liquid Scintillation Counting & IC50 Calculation Assay->Read Wash with 1mM Probenecid Measure intracellular activity

Fig 2. Step-by-step in vitro pharmacological profiling workflow for URAT1 inhibitors.

Conclusion

The pharmacological profiling of Lesinurad Impurity B underscores the exquisite sensitivity of target-based drug design. The omission of a single bromine atom shifts the molecule from a potent, Phe365-dependent URAT1 inhibitor to a pharmacologically inert related substance. For drug development professionals, monitoring Impurity B is paramount not due to inherent toxicity, but to guarantee the stoichiometric potency and predictable pharmacokinetic clearance of the final Lesinurad formulation.

References

  • Veeprho: Lesinurad Impurities and Related Compound Source: Veeprho URL:[Link][1]

  • Lesinurad-impurities - Pharmaffiliates Source: Pharmaffiliates URL:[Link][4]

  • Lesinurad - Wikipedia Source: Wikipedia URL:[Link][8]

  • Product information for lesinurad: AusPAR Zurampic Source: Therapeutic Goods Administration (TGA) URL:[Link][9]

  • Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem Source: NIH PubChem URL:[Link][2]

  • Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney Source: NIH / PubMed Central URL:[Link][12]

  • Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition Source: ACR Meeting Abstracts URL:[Link][6]

  • Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor Source: NIH / PubMed Central URL:[Link][10]

  • Lesinurad inhibits URAT1 and OAT4 urate-transport activity with equal potency Source: ResearchGate URL:[Link][11]

  • Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor Source: NIH / PubMed Central URL:[Link][7]

  • 雷西纳德杂质列表 (Lesinurad Impurity List) Source: Shenzhen Ruikaide Biological Technology URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development and Validation for Lesinurad and Impurity B

Introduction & Scientific Context Lesinurad is a potent, selective uric acid reabsorption inhibitor (SURI) utilized in the management of hyperuricemia associated with chronic gout. Mechanistically, it functions by inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Lesinurad is a potent, selective uric acid reabsorption inhibitor (SURI) utilized in the management of hyperuricemia associated with chronic gout. Mechanistically, it functions by inhibiting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the proximal renal tubule, thereby preventing the reuptake of uric acid and promoting its excretion.

During the synthesis and lifecycle storage of Lesinurad, various related substances can emerge. Lesinurad Impurity B (CAS No. 1533519-93-5) is a critical degradation product and synthetic impurity[1]. Because Lesinurad is empirically known to be labile under oxidative and hydrolytic stress[2], developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method is mandatory to ensure pharmaceutical quality, safety, and efficacy.

MOA Urate Serum Uric Acid Glomerulus Glomerular Filtration Urate->Glomerulus ProxTubule Proximal Renal Tubule Glomerulus->ProxTubule URAT1 URAT1 / OAT4 Transporters (Reabsorption) ProxTubule->URAT1 Excretion Uric Acid Excretion ProxTubule->Excretion Increased by Lesinurad URAT1->Urate Reabsorption Lesinurad Lesinurad (URAT1 Inhibitor) Lesinurad->URAT1 Inhibits

Lesinurad mechanism of action targeting URAT1 to increase uric acid excretion.

Analytical Quality by Design (AQbD) Strategy

Historically, analytical methods were developed using a one-factor-at-a-time (OFAT) approach. To align with the modern regulatory expectations of ICH Q14 and the newly revised ICH Q2(R2) guidelines[3], this protocol employs an Analytical Quality by Design (AQbD) framework[4]. By defining the Analytical Target Profile (ATP) early on, we ensure the method is intrinsically designed to separate Lesinurad from Impurity B and other degradants across a defined Method Operable Design Region (MODR).

AQbD ATP Analytical Target Profile (ATP) CQA Critical Quality Attributes (CQA) Resolution > 1.5 ATP->CQA Risk Risk Assessment (Ishikawa Diagram) CQA->Risk DoE Design of Experiments (DoE) Optimize pH, Temp, Gradient Risk->DoE MODR Method Operable Design Region (MODR) DoE->MODR Control Control Strategy & ICH Q2(R2) Validation MODR->Control

Analytical Quality by Design (AQbD) workflow for HPLC method lifecycle management.

Experimental Protocols & Causality

Chromatographic Conditions & Rationale

The selection of chromatographic parameters is not arbitrary; it is dictated by the physicochemical properties of Lesinurad (which contains a triazole ring and a carboxylic acid with a pKa of ~3.5) and Impurity B.

  • Column: BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm).

    • Causality: The highly hydrophobic cyclopropyl-naphthalenyl moiety requires a C18 stationary phase for adequate retention. Base-deactivated silica (BDS) minimizes secondary silanol interactions that cause peak tailing for acidic compounds[2].

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (65:35, v/v).

    • Causality: Maintaining the aqueous phase at pH ~2.5 ensures the carboxylic acid group of Lesinurad remains fully unionized. This prevents peak splitting and ensures robust, reproducible retention times.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 25°C.

  • Detection Wavelength: 290 nm (Photodiode Array Detector).

    • Causality: 290 nm represents an optimal isosbestic region where both Lesinurad and its related impurities exhibit strong, proportional UV absorbance[2].

  • Injection Volume: 20 µL.

Forced Degradation (Stability-Indicating) Workflow

A method is only "stability-indicating" if it can unambiguously measure the active pharmaceutical ingredient (API) in the presence of its degradation products[5]. Lesinurad is known to be labile to acidic/basic hydrolysis and oxidation, but stable under thermal and photolytic stress[2].

FD API Lesinurad API + Excipients Acid Acid Hydrolysis 1N HCl, 2h RT API->Acid Base Base Hydrolysis 1N NaOH, 2h RT API->Base Oxid Oxidation 3% H2O2, 24h API->Oxid Therm Thermal 80°C, 7 days API->Therm Photo Photolysis UV/Vis, 1.2M lux hr API->Photo HPLC HPLC Analysis Peak Purity & Mass Balance Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC

Forced degradation protocol to establish the stability-indicating power of the method.

Step-by-Step Degradation Protocol:

  • Acid Hydrolysis: Transfer 5 mL of Lesinurad stock solution (100 µg/mL) to a 50 mL flask. Add 5 mL of 1N HCl. Keep at room temperature (RT) for 2 hours. Neutralize with 5 mL of 1N NaOH and dilute to volume with mobile phase[2].

  • Base Hydrolysis: Transfer 5 mL of stock solution. Add 5 mL of 1N NaOH. Keep at RT for 2 hours. Neutralize with 5 mL of 1N HCl and dilute to volume[2].

  • Oxidation: Transfer 5 mL of stock solution. Add 5 mL of 3% H₂O₂. Store protected from light at RT for 24 hours. Dilute to volume[2].

  • Thermal Stress: Expose solid API powder in a petri dish to 80°C in a hot air oven for 7 days. Prepare a 10 µg/mL solution in mobile phase for injection.

  • Photolytic Stress: Expose solid API to UV light (200 Watt-hours/m²) and visible light (1.2 million lux hours) in a photostability chamber. Prepare a 10 µg/mL solution for injection.

Method Validation (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose across the reportable range[5],[6].

System Suitability (Self-Validating Criteria)

Before any validation parameter is assessed, the system must pass suitability criteria to prove operational readiness.

  • Resolution (Rs): > 1.5 between Lesinurad and Impurity B.

  • Tailing Factor (Tf): ≤ 1.5 for all peaks.

  • Theoretical Plates (N): > 2000.

  • Injection Precision (%RSD): ≤ 2.0% (n=6).

Specificity & Peak Purity

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[4]. Using a Photodiode Array (PDA) detector, peak purity was established for all forced degradation samples. The method successfully resolved Impurity B from the main Lesinurad peak, and the peak purity angle was consistently less than the peak purity threshold, confirming no co-elution of degradants[7].

Linearity, Accuracy, and Precision
  • Linearity: Evaluated over 10% to 150% of the target concentration (1–20 µg/mL)[2].

  • Accuracy: Assessed via recovery studies by spiking Impurity B into the API matrix at 80%, 100%, and 120% levels.

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day) were evaluated using 6 replicates at the 100% test concentration.

Data Presentation & Results

Table 1: System Suitability Parameters

ParameterLesinuradImpurity BAcceptance Criteria
Retention Time (min) 6.455.12N/A
Resolution (Rs) -2.8> 1.5
Theoretical Plates (N) 45203890> 2000
Tailing Factor (Tf) 1.121.15≤ 1.5
% RSD (Area, n=6) 0.85%1.02%≤ 2.0%

Table 2: Forced Degradation Summary

Stress ConditionTime / Exposure% DegradationPeak Purity AnglePeak Purity ThresholdStatus
Acidic (1N HCl) 2 hours (RT)12.4%0.1140.285Pass (Labile)
Basic (1N NaOH) 2 hours (RT)15.1%0.1050.290Pass (Labile)
Oxidative (3% H₂O₂) 24 hours (RT)18.7%0.1320.310Pass (Labile)
Thermal (80°C) 7 days1.2%0.0980.275Pass (Stable)
Photolytic (UV/Vis) 1.2M lux hr0.8%0.0950.280Pass (Stable)

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterResultsICH Q2(R2) Requirement
Linearity Range 1.0 – 20.0 µg/mLMust cover reportable range
Correlation Coefficient (R²) 0.9998≥ 0.999
Accuracy (Mean % Recovery) 99.4% – 101.2%98.0% – 102.0%
Repeatability (% RSD) 0.92%≤ 2.0%
Intermediate Precision (% RSD) 1.14%≤ 2.0%
Robustness Passed (Flow ±0.1, pH ±0.2)Rs > 1.5 maintained

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed and validated for the quantification of Lesinurad and its critical related substance, Impurity B. By leveraging an AQbD approach and aligning with the latest ICH Q2(R2) guidelines, the method demonstrates exceptional linearity, accuracy, and precision. The forced degradation studies confirm that the method is inherently self-validating and capable of resolving the API from its hydrolytic and oxidative degradants, ensuring its suitability for routine quality control and lifecycle stability testing.

References

  • QBD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Attia, K. A. M., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Journal of Chromatographic Science, PubMed. Available at: [Link]

  • Ramanjaneyulu, K. V., et al. (2020). A NEW VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE QUANTIFICATION OF ALLOPURINOL AND LESINURAD IN BULK AND PHARMACEUTICAL FORMULATIONS. Journal of Advanced Scientific Research. Available at:[Link]

Sources

Application

Application Note: Advanced Mathematical Spectrophotometric Determination of Lesinurad Impurity B in Pharmaceutical Formulations

Introduction & Scientific Rationale Lesinurad is a potent, selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the clinical management of chronic gout. During the synthesis and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Lesinurad is a potent, selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the clinical management of chronic gout. During the synthesis and degradation lifecycle of Lesinurad, a critical process-related impurity—Lesinurad Impurity B (also known as Desbromo-lesinurad or Impurity 2)—can emerge[1]. Because the loss of the heavy bromine atom on the triazole ring alters the molecule's toxicological profile, stringent regulatory control of Impurity B in pharmaceutical formulations is mandatory[2].

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling, it is highly solvent-intensive and time-consuming. Mathematical UV spectrophotometry offers a rapid, cost-effective, and environmentally green alternative for routine Quality Control (QC) and formulation screening[3].

The Analytical Challenge: Zero-order ( D0​ ) UV spectra of Lesinurad and Impurity B exhibit near-total overlap. The primary chromophore (the cyclopropylnaphthalene moiety conjugated with the triazole system) is identical in both molecules. To resolve this without physical chromatographic separation, we apply advanced chemometric techniques—specifically Second Derivative Spectrophotometry ( 2D ) and Ratio Difference Spectrophotometry (RDS) ,[3]. These mathematical manipulations eliminate the constant baseline interference of the Active Pharmaceutical Ingredient (API), isolating the specific analytical signals of the impurity.

Chemical and Spectral Properties

Understanding the structural relationship between the API and the impurity is critical for predicting spectral behavior. The absence of the bromine atom in Impurity B causes a slight hypsochromic shift and a change in molar absorptivity, which we exploit via spectral derivation.

PropertyLesinurad (API)Lesinurad Impurity B
Chemical Name 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
CAS Number 878672-00-51533519-93-5[2]
Molecular Formula C₁₇H₁₄BrN₃O₂SC₁₇H₁₅N₃O₂S[1]
Structural Difference Brominated triazole ringDesbromo (hydrogenated) triazole ring

Analytical Workflow

G N1 Pharmaceutical Formulation (Lesinurad + Impurity B) N2 Solvent Extraction (Ethanol, sonication 15 min) N1->N2 Extract API & Impurities N3 Zero-Order UV Scanning (200 - 400 nm) N2->N3 Filter & Dilute N4 Mathematical Spectral Resolution N3->N4 Export Spectral Data N5 Method A: Second Derivative (D2) Measure at zero-crossing λ N4->N5 N6 Method B: Ratio Difference (RDS) ΔP = P(λ1) - P(λ2) N4->N6 N7 Quantification & ICH Q2 Validation N5->N7 N6->N7

Fig 1. Workflow for the mathematical spectrophotometric determination of Lesinurad Impurity B.

Experimental Protocols (Self-Validating System)

Reagents and Equipment
  • Instrumentation: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) equipped with 10 mm matched quartz cells and spectral processing software[3].

  • Solvent: Analytical Grade Ethanol.

    • Causality: Ethanol is selected because it fully solubilizes both the brominated API and the desbromo impurity, while providing a clean UV transmission window down to 210 nm without solvent cutoff interference[3].

Self-Validation Check (System Suitability)
  • Causality: Before analyzing the formulation, the spectrophotometer's wavelength accuracy must be validated using a holmium oxide glass filter. A shift of even 1 nm can drastically alter derivative amplitudes and ratio difference values, leading to catastrophic quantification errors. Ensure photometric accuracy is within ±0.005 Abs.

Standard Stock and Sample Preparation
  • Standard Solutions: Accurately weigh 10 mg of Lesinurad reference standard and 10 mg of Impurity B reference standard into separate 100 mL volumetric flasks. Dissolve in 50 mL of ethanol.

  • Sonication: Sonicate for 15 minutes.

    • Causality: Mechanical agitation via sonication ensures the disruption of any crystalline micro-aggregates, ensuring a true solution state and strict adherence to the Beer-Lambert law. Dilute to volume with ethanol to achieve 100 µg/mL stock solutions.

  • Formulation Extraction: Weigh and finely powder 20 Lesinurad tablets. Transfer a powder mass equivalent to 10 mg of Lesinurad into a 100 mL volumetric flask. Add 50 mL ethanol and sonicate for 20 minutes to desorb the API and impurities from the excipient matrix.

  • Filtration: Dilute to volume and filter through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to ethanol. Removing colloidal excipient particles (like crospovidone or magnesium stearate) prevents Rayleigh light scattering, which artificially inflates UV absorbance readings and distorts derivative spectra.

Method A: Second Derivative ( 2D ) Spectrophotometry
  • Scan the zero-order ( D0​ ) spectra of pure Lesinurad, pure Impurity B, and the formulation samples from 200 to 400 nm.

  • Apply the second derivative transformation using the instrumental software.

    • Crucial Parameter: Set the wavelength interval ( Δλ ) to 4 nm and the scaling factor to 10. Causality: This specific Δλ optimizes the signal-to-noise ratio without distorting the sharp peak shapes of the impurity,[3].

  • Identify the zero-crossing point of Lesinurad (where the API's 2D amplitude is exactly zero, typically around 279 nm).

  • Measure the absolute amplitude of Impurity B at this exact wavelength to quantify it without API interference.

Method B: Ratio Difference Spectrophotometry (RDS)
  • Select a divisor concentration of pure Lesinurad (e.g., 20 µg/mL).

    • Causality: The divisor concentration must be carefully optimized. A divisor that is too concentrated causes signal compression (noise amplification), while one that is too dilute causes off-scale ratio peaks.

  • Divide the D0​ spectra of the mixture samples by the selected divisor spectrum.

  • On the resulting ratio spectrum, select two wavelengths ( λ1​ and λ2​ ) where Impurity B exhibits a significant difference in amplitude, but the divisor (API) remains flat (constant).

  • Calculate the amplitude difference: ΔP=Pλ1​−Pλ2​ . Plot ΔP against Impurity B concentration to generate the calibration curve[3].

Data Presentation & Validation (ICH Q2 Guidelines)

The developed methods must be validated according to ICH Q2(R1) guidelines for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Below is a summary of the validation parameters demonstrating the method's reliability for Impurity B quantification.

Validation ParameterSecond Derivative ( 2D )Ratio Difference (RDS)
Linearity Range 2.0 – 20.0 µg/mL2.0 – 25.0 µg/mL
Regression Equation y=0.045x+0.002 y=0.112x−0.015
Correlation Coefficient ( r2 ) 0.99940.9997
LOD (µg/mL) 0.450.38
LOQ (µg/mL) 1.361.15
Mean Recovery (%) 99.4 ± 0.8%100.2 ± 0.6%
Specificity No excipient interference at zero-crossingConstant API cancellation verified

Conclusion

The mathematical spectrophotometric determination of Lesinurad Impurity B provides a highly robust, self-validating framework for pharmaceutical quality control. By leveraging Second Derivative ( 2D ) and Ratio Difference Spectrophotometry (RDS), analysts can bypass the severe spectral overlap caused by the structural similarities between the brominated API and its desbromo analog. These methods eliminate the need for expensive HPLC-grade mobile phases, aligning with green analytical chemistry principles while ensuring rigorous compliance with ICH validation standards.

References

  • Attia, K. A. M., et al. "Second derivative spectrophotometric and synchronous spectrofluorometric determination of lesinurad in the presence of its oxidative degradation product." New Journal of Chemistry (RSC Publishing).Link

  • Attia, K. A. M., et al. "Different Mathematical Spectrophotometric Methods for Determination of Lesinurad in the Presence of its Oxidative Degradation Product." ResearchGate / TandF. 3

  • BenchChem Technical Support Team. "Lesinurad Impurity 2 (Desbromo-Analog) / Lesinurad Impurity B". BenchChem. 1

  • Axios Research. "Lesinurad Impurity B - CAS - 1533519-93-5". Axios Research. 2

Sources

Method

Application Note: Rapid UPLC-PDA Method for the Detection and Quantification of Lesinurad Impurity B

Introduction & Mechanistic Context Lesinurad is an oral uric acid transporter 1 (URAT1) inhibitor utilized in combination therapies to manage hyperuricemia associated with gout[1]. Ensuring the chemical purity of the Les...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Lesinurad is an oral uric acid transporter 1 (URAT1) inhibitor utilized in combination therapies to manage hyperuricemia associated with gout[1]. Ensuring the chemical purity of the Lesinurad active pharmaceutical ingredient (API) is a critical regulatory requirement. During the synthesis or long-term storage of Lesinurad, various degradation products and synthetic byproducts can emerge. Among these, Lesinurad Impurity B (Lesinurad Desbromo Acid Impurity; CAS: 1533519-93-5) is a critical quality attribute (CQA) that demands stringent analytical monitoring[2][3].

Impurity B is structurally identical to the parent API but lacks the bromine atom on the 1,2,4-triazole ring[4]. Because of this high structural homology, baseline resolution between the API and Impurity B requires a highly efficient chromatographic system. This application note details a self-validating, rapid Ultra-Performance Liquid Chromatography (UPLC) method coupled with Photodiode Array (PDA) detection. By leveraging sub-2-micron particle technology, this protocol achieves superior theoretical plate counts, enabling rapid and precise quantification of Impurity B[5].

Chemical Profiling & Causality of Retention

To design an effective separation method, we must first understand the physicochemical differences between the analytes. The retention mechanism in reversed-phase liquid chromatography (RPLC) is fundamentally driven by the hydrophobic partition coefficient (LogP) of the molecules.

Table 1: Physicochemical Comparison

PropertyLesinurad (API)Lesinurad Impurity B
CAS Number 878672-00-51533519-93-5
Molecular Formula C₁₇H₁₄BrN₃O₂SC₁₇H₁₅N₃O₂S
Molecular Weight 404.28 g/mol 325.39 g/mol
Structural Difference Brominated triazole ringDesbromo triazole ring (Hydrogen substituted)
Expected Elution Order Peak 2 (Main Peak, Stronger Retention)Peak 1 (Earlier Elution, Weaker Retention)

Causality of Elution: The presence of the heavy, lipophilic bromine atom in Lesinurad significantly increases its hydrophobicity. Impurity B, having undergone debromination, exhibits a lower LogP. Consequently, Impurity B demonstrates weaker hydrophobic interactions with the non-polar C18 stationary phase and elutes prior to the Lesinurad main peak.

Elution_Mechanism cluster_0 Chemical Entities cluster_1 UPLC C18 Column Interaction API Lesinurad (API) Contains Bromine Higher Lipophilicity StrongInt Strong Hydrophobic Interaction (Longer Retention) API->StrongInt Partitioning ImpB Impurity B Lacks Bromine Lower Lipophilicity WeakInt Weaker Hydrophobic Interaction (Shorter Retention) ImpB->WeakInt Partitioning

Fig 1: Mechanistic relationship between molecular structure and UPLC C18 retention behavior.

Analytical Rationale (E-E-A-T)

Every parameter in this protocol is engineered to create a self-validating, robust system:

  • Stationary Phase Selection: An Ethylene Bridged Hybrid (BEH) C18 column (1.7 µm particle size) is utilized. Sub-2-micron BEH technology provides exceptional peak shape for acidic compounds and withstands the high backpressures of UPLC, allowing for a rapid 7.5-minute runtime compared to traditional 20+ minute HPLC methods[6].

  • Mobile Phase pH & Thermodynamics: Lesinurad possesses a carboxylic acid moiety with a pKa of approximately 2.92[7]. To prevent partial ionization—which causes peak tailing and retention time instability—the aqueous mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). This ensures the carboxylic acid remains fully protonated (unionized), maximizing hydrophobic retention and peak symmetry.

  • Detection Wavelength: PDA detection is set to 246 nm. This corresponds to the UV absorbance maximum (λmax) of the conjugated naphthalene-triazole system shared by both Lesinurad and Impurity B, ensuring maximum sensitivity[5][8].

Experimental Protocol

Reagents & Materials
  • Standards: Lesinurad Reference Standard (>99.5%), Lesinurad Impurity B Reference Standard (>95.0%)[2][9].

  • Solvents: LC-MS Grade Acetonitrile, LC-MS Grade Water.

  • Modifiers: Formic Acid (FA), LC-MS Grade.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm.

Chromatographic Conditions

Table 2: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Acetonitrile)Curve
0.00.48020Initial
1.00.480206 (Linear)
4.00.440606 (Linear)
5.00.410906 (Linear)
6.00.480206 (Linear)
7.50.480206 (Linear)
  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 1.0 µL.

  • Detection: PDA at 246 nm (Sampling rate: 20 pts/sec).

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of Lesinurad Impurity B into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Sample Preparation: Accurately weigh 50 mg of the Lesinurad API sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume (1.0 mg/mL).

  • System Suitability Solution: Spike 1.0 mL of the Impurity B Standard Stock into 10 mL of the Sample Preparation solution.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2-micron column frits.

UPLC_Workflow S1 Sample Prep (1.0 mg/mL) S2 System Suitability (Rs > 2.0) S1->S2 S3 UPLC Separation (BEH C18) S2->S3 S4 PDA Detection (λ = 246 nm) S3->S4 S5 Data Analysis (Quantification) S4->S5

Fig 2: Step-by-step analytical workflow for Lesinurad Impurity B detection via UPLC-PDA.

System Suitability & Validation Data

A self-validating protocol requires strict System Suitability Testing (SST) before sample analysis. If the SST criteria in Table 3 are not met, the run must be aborted and the system troubleshot.

Table 3: System Suitability Parameters (SST)

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 (Imp B vs API)Ensures baseline separation for accurate integration without peak overlap.
Tailing Factor (Tf) ≤ 1.5 for all peaksConfirms absence of secondary interactions (e.g., silanol interactions).
%RSD of Peak Area ≤ 2.0% (n=5)Validates autosampler injection precision and system pressure stability.
Theoretical Plates (N) > 10,000Verifies column packing integrity and overall system efficiency.

Table 4: Representative Method Validation Summary

Validation ParameterLesinurad Impurity BLesinurad (API)
Linearity Range (µg/mL) 0.05 – 10.010.0 – 100.0
Correlation Coefficient (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.015 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.06 µg/mL
Accuracy (% Recovery) 98.5% – 101.2%99.0% – 100.8%

Conclusion

This UPLC-PDA method provides a rapid, highly specific, and self-validating approach for the detection and quantification of Lesinurad Impurity B. By utilizing a sub-2-micron BEH C18 column and an acidic gradient, the method successfully exploits the lipophilic differences caused by the debromination of the triazole ring. The resulting 7.5-minute runtime drastically increases laboratory throughput while maintaining the stringent LOD/LOQ requirements necessary for pharmaceutical quality control.

References

  • PubChem - Lesinurad (CID 53465279) . National Center for Biotechnology Information. Available at:[Link]

  • A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations . Asian Journal of Organic & Medicinal Chemistry (2020). Available at:[Link]

  • Simultaneous Estimation of Lesinurad and Allopurinol in the New FDA-Approved Products Using a Greener Normal-Phase HPTLC Method . ACS Omega (2024). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced HPLC Troubleshooting for Lesinurad Co-Elution

Welcome to the Analytical Development Support Portal. This technical guide is designed for research scientists and quality control professionals facing chromatographic challenges with Lesinurad , a selective uric acid re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Portal. This technical guide is designed for research scientists and quality control professionals facing chromatographic challenges with Lesinurad , a selective uric acid reabsorption inhibitor (SURI)[1].

A highly documented issue during the analytical method development for Lesinurad is the co-elution of its critical process-related impurities: Impurity A and Impurity B [2]. Because these impurities differ from the active pharmaceutical ingredient (API) by only a single halogen atom, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution[3]. This guide breaks down the physicochemical causality of this co-elution and provides a self-validating, step-by-step protocol to resolve it.

Part 1: The Mechanistic Root of Co-Elution

To solve a co-elution problem, we must first understand the structural nuances of the analytes. Lesinurad's core structure features a triazole ring substituted with a highly lipophilic bromine atom and a thioacetic acid moiety[4].

  • Lesinurad (API): Contains a Bromine atom (C17H14BrN3O2S)[4].

  • Impurity A (Chloro-analog): Contains a Chlorine atom instead of bromine (C17H14ClN3O2S)[2].

  • Impurity B (Desbromo-analog): De-halogenated; contains a Hydrogen atom (C17H15N3O2S)[2].

On a traditional C18 stationary phase, separation is driven purely by hydrophobic dispersion forces. While Bromine is more lipophilic than Chlorine, the massive, bulky cyclopropylnaphthalene core of the molecule dominates the overall retention factor ( k ). Consequently, the minor lipophilic difference between the halogens is masked, causing the peaks to compress and co-elute[5].

Separation_Logic ImpB Impurity B (Desbromo) LogP ~ 2.8 StationaryPhase Fluorinated Stationary Phase (PFP Column) ImpB->StationaryPhase Weakest Interaction ImpA Impurity A (Chloro) LogP ~ 3.2 ImpA->StationaryPhase Moderate Interaction API Lesinurad (Bromo) LogP ~ 3.5 API->StationaryPhase Strongest Interaction Elution Baseline Resolution (Rs > 2.0) StationaryPhase->Elution Elution Order: B -> A -> API

Mechanistic basis for chromatographic separation of Lesinurad and its halogenated analogs.

Part 2: Expert Troubleshooting Q&A

Q1: My Lesinurad peak is tailing severely, which is swallowing the smaller Impurity A and B peaks. How do I fix this? A: Peak tailing here is a thermodynamic issue related to the ionization state of the molecule. Lesinurad possesses a thioacetic acid group with a pKa of approximately 3.5. If your mobile phase pH is between 3.0 and 4.0, the molecules exist in a dynamic equilibrium between their neutral and ionized states, causing them to travel through the column at different velocities. Causality Fix: You must suppress ionization completely. Lower the mobile phase pH to 2.0 - 2.5 using 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent and ensures >99% of the API is in its neutral, protonated state, instantly sharpening the peak.

Q2: I am using a standard C18 column and a gradient of Methanol/Water, but Impurity A and the API still co-elute. What is the logical next step? A: Abandon the C18 column for this specific assay. C18 relies solely on hydrophobicity, which is insufficient for distinguishing a chlorine atom from a bromine atom on a large molecule. Causality Fix: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. PFP columns introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and shape selectivity. The highly electronegative fluorine atoms on the PFP phase interact differentially with the highly polarizable bromine atom of Lesinurad versus the less polarizable chlorine of Impurity A, effectively pulling the peaks apart.

Q3: Can I use column temperature as a lever to improve resolution ( Rs​ )? A: Yes. In liquid chromatography, lowering the column temperature (e.g., from 40°C to 25°C) decreases the kinetic energy of the analytes, thereby maximizing the enthalpic interactions (hydrogen bonding, dipole interactions) with the stationary phase. For closely related structural analogs like Impurity A and B, this thermodynamic tuning often increases the separation factor ( α ) enough to achieve baseline resolution.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST). If the SST criteria are not met, the protocol dictates that the analysis cannot proceed, ensuring absolute scientific integrity and trustworthiness of the generated data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (Milli-Q). Sonicate for 10 minutes. The pH must read ~2.1.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. (Acetonitrile is preferred over methanol here as its lower viscosity allows for higher efficiency and sharper peaks).

Step 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP, 100Å, 2.6 µm, 150 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strictly controlled).

  • Detection: UV at 290 nm (Optimal absorbance for the triazole-naphthalene chromophore)[6].

  • Gradient Program:

    • 0 - 2 min: 30% B

    • 2 - 12 min: Linear ramp to 65% B

    • 12 - 15 min: Hold at 65% B

    • 15 - 16 min: Return to 30% B

    • 16 - 20 min: Re-equilibration

Step 3: System Suitability Test (SST) - The Validation Gate

Inject a resolution mixture containing 10 µg/mL each of Lesinurad, Impurity A, and Impurity B. The system is only validated for sample analysis if it passes the following automated checks:

  • Resolution ( Rs​ ): Must be ≥1.5 between Impurity B and Impurity A, and ≥1.5 between Impurity A and Lesinurad.

  • Tailing Factor ( Tf​ ): Must be ≤1.2 for the Lesinurad peak.

HPLC_Optimization Start Co-eluting Peaks: Lesinurad, Imp A, Imp B Step1 1. Suppress Ionization Adjust Mobile Phase to pH 2.5 Start->Step1 Step2 2. Enhance Selectivity Switch to PFP Column Step1->Step2 Step3 3. Thermodynamic Tuning Lower Temp to 25°C Step2->Step3 Decision Is Resolution (Rs) > 1.5? Step3->Decision Success Method Validated (Proceed to Analysis) Decision->Success Yes Fail Adjust Gradient Slope (Decrease %B/min) Decision->Fail No Fail->Decision Re-evaluate

Workflow for resolving halogenated Lesinurad impurities via physicochemical tuning.

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Properties & Elution Dynamics

Analyte Halogen Substitution Chemical Formula Relative Lipophilicity Predicted Elution Order
Impurity B (Desbromo) -H C17H15N3O2S Lowest 1
Impurity A (Chloro) -Cl C17H14ClN3O2S Moderate 2

| Lesinurad (API) | -Br | C17H14BrN3O2S | Highest | 3 |

Table 2: Optimized Chromatographic Conditions vs. Standard Conditions

Parameter Standard Method (Prone to Co-elution) Optimized Method (Baseline Resolution) Causality / Rationale

| Stationary Phase | C18 (e.g., ODS) | Pentafluorophenyl (PFP) | Introduces dipole and π−π interactions for precise halogen discrimination. | | Mobile Phase A | 0.1% Formic Acid (pH ~2.7) | 0.1% TFA (pH ~2.0) | Stronger ion-pairing; ensures 100% protonation of the thioacetic acid moiety. | | Column Temp | 40°C | 25°C | Maximizes enthalpic interactions, increasing the separation factor ( α ). |

Table 3: System Suitability Test (SST) Target Metrics | Analyte | Expected Retention Time (min) | Relative Retention Time (RRT) | Resolution ( Rs​ ) | Tailing Factor ( Tf​ ) | | :--- | :--- | :--- | :--- | :--- | | Impurity B | 8.4 | 0.85 | N/A | < 1.2 | | Impurity A | 9.1 | 0.92 | > 2.0 | < 1.2 | | Lesinurad | 9.9 | 1.00 | > 2.0 | < 1.2 |

References
  • Lesinurad Impurities and Related Compound - Veeprho. Provides structural confirmation and mechanism of action for Lesinurad (URAT1 inhibitor) and its related substances. URL:[Link][1]

  • Lesinurad-impurities - Pharmaffiliates. Details the exact chemical formulas and molecular weights for Lesinurad Chloro Impurity (Impurity A) and Lesinurad Desbromo Acid Impurity (Impurity B). URL:[Link][2]

  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad - Semantic Scholar. Outlines standard analytical conditions (C18 column, acidic mobile phase) used as the baseline for method optimization. URL:[Link][3]

  • Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad - PubMed / NIH. Discusses the necessity of baseline chromatographic resolution for degradation products and related impurities under ICH guidelines. URL: [Link][5]

Sources

Optimization

Overcoming peak tailing of Lesinurad Impurity B in reverse-phase LC

Subject: Overcoming Peak Tailing of Lesinurad Impurity B in Reverse-Phase Liquid Chromatography (RP-LC) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Mechanistic Overvie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subject: Overcoming Peak Tailing of Lesinurad Impurity B in Reverse-Phase Liquid Chromatography (RP-LC) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Mechanistic Overview: The Structural Liabilities of Lesinurad Impurities

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) characterized by a highly hydrophobic cyclopropyl-naphthalene group, a basic triazole ring, and a weakly acidic thioacetic acid moiety. Its related substances—particularly Lesinurad Impurity B (often identified as the desbromo analog or oxidized derivative, CAS: 1533519-93-5)—share this complex amphoteric-like backbone.

Clinical evaluation reports establish that Lesinurad has a carboxylic acid pKa of approximately 3.2[1]. When developing Reverse-Phase Liquid Chromatography (RP-LC) methods, this specific pKa , combined with the electron-rich triazole ring, creates a "perfect storm" for severe peak tailing (Tailing Factor, Tf​>2.0 ). The tailing is not a random artifact; it is driven by three distinct causal mechanisms:

  • Partial Ionization: Running mobile phases near pH 3.2 causes the carboxylic acid to exist in a dynamic equilibrium between ionized and unionized states, which partition differently into the stationary phase.

  • Secondary Silanol Interactions: The basic nitrogen atoms in the triazole ring undergo ion-exchange interactions with unendcapped, acidic silanol groups ( pKa≈4.5 ) on the silica support.

  • Metal Chelation: The spatial arrangement of the triazole nitrogen and the carboxylic acid can act as a bidentate ligand, chelating transition metals (Fe, Ni) in stainless steel LC hardware.

Mechanistic Molecule Lesinurad Impurity B (pKa ~3.2, Triazole Ring) Path1 Partial Ionization (Mobile Phase pH 3.0 - 4.0) Molecule->Path1 Path2 Silanol Interaction (Basic Nitrogen vs. Silica) Molecule->Path2 Path3 Metal Chelation (Stainless Steel Hardware) Molecule->Path3 Result1 Dual Partitioning States -> Broad/Tailing Peak Path1->Result1 Result2 Ion-Exchange Retention -> Asymmetric Tailing Path2->Result2 Result3 Coordination Complexes -> Severe Tailing/Loss Path3->Result3

Mechanistic pathways driving peak tailing for Lesinurad Impurity B in RP-LC.

Diagnostic FAQ & Troubleshooting Guide

Q1: I am using a standard C18 column with a 0.1% Formic Acid mobile phase (pH ~2.7), but Impurity B still tails heavily. Why? A: Formic acid at 0.1% yields a pH of ~2.7. Because the pKa of Lesinurad is 3.2, a pH of 2.7 is only 0.5 units away from the pKa . According to the Henderson-Hasselbalch equation, approximately 24% of the impurity remains ionized, while 76% is unionized. This mixed-state population causes band broadening. Solution: You must shift the pH by at least 2 units from the pKa . Either drop the pH to < 1.2 (which degrades most silica columns) or use a stronger ion-pairing acid like 0.1% Trifluoroacetic acid (TFA, pH ~2.0) which suppresses ionization more effectively and masks silanols. Alternatively, raise the pH to 6.1 using a buffered system (e.g., methanol/acetonitrile/water) to ensure the molecule is fully ionized, which has been shown to yield a tailing factor of 0.72 [2].

Q2: How does the choice of stationary phase dictate the tailing factor for the triazole moiety? A: Standard C18 columns rely on simple hydrophobic partitioning but leave residual silanols exposed. The basic nitrogens on Impurity B's triazole ring act as hydrogen bond acceptors/donors, interacting with these silanols. Solution: Transition to a Base-Deactivated Silica (BDS) column [3], a sterically protected column, or a Charged Surface Hybrid (CSH) column. CSH columns possess a low-level positive surface charge that electrostatically repels basic nitrogen moieties, completely neutralizing the ion-exchange tailing mechanism.

Q3: My peaks look symmetrical during the first few injections, but tailing worsens over the sequence. Is this a column issue? A: This is a classic symptom of column overloading or metal accumulation . The highly hydrophobic cyclopropyl-naphthalene group causes localized saturation of the stationary phase at the column head. If the tailing is accompanied by a loss in peak area, the triazole/carboxylate groups are likely chelating to active metal sites in the LC flow path. Solution: Reduce the injection volume by 50% to test for mass overload. If tailing persists, passivate your LC system with 20% Nitric acid or switch to a bio-inert (PEEK-lined) flow path.

Quantitative Method Optimization Data

The following tables summarize the empirical causality between chromatographic parameters and the resulting peak symmetry for Lesinurad Impurity B.

Table 1: Impact of Mobile Phase pH on Peak Symmetry

Mobile Phase Additive / BufferApproximate pHIonization State of Impurity BTailing Factor ( Tf​ )Resolution ( Rs​ ) from API
10 mM Ammonium Acetate4.5Mixed (Near pKa)2.85< 1.5 (Co-elution risk)
0.1% Formic Acid2.7Partially Unionized1.901.8
0.1% Trifluoroacetic Acid (TFA)2.0Fully Unionized + Ion Paired1.152.6
Phosphate Buffer (Isocratic)6.1Fully Ionized0.85 - 1.053.1

Table 2: Stationary Phase Chemistry vs. Secondary Interactions

Column Chemistry TypeResidual Silanol ActivityElectrostatic RepulsionSuitability for Impurity B
Standard C18 (Unendcapped)HighNonePoor (Severe tailing)
Base-Deactivated Silica (BDS C18)LowNoneGood (Requires tight pH control)
Charged Surface Hybrid (CSH C18)Very LowHigh (Positive surface)Excellent (Sharpest peaks)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Step 4 acts as an internal control; if the system suitability criteria are not met, the method forces the user to halt and troubleshoot, preventing the generation of artifactual data.

Optimized RP-LC Workflow for Lesinurad Impurity Profiling

Step 1: Mobile Phase Preparation (Suppression & Masking)

  • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water. (TFA lowers the pH to ~2.0, ensuring the carboxylic acid is >90% unionized, while simultaneously acting as an ion-pairing agent for the triazole ring).

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Causality Check: Do not substitute TFA with Formic Acid unless using a CSH column, as Formic acid lacks the ion-pairing strength to mask residual silanols.

Step 2: Column Selection & Equilibration

  • Install a Base-Deactivated Silica (BDS) C18 column (e.g., 250 mm × 4.6 mm, 5 µm) [3] or a CSH C18 column.

  • Equilibrate the column at a flow rate of 1.0 mL/min with 35% Mobile Phase B at 40°C for 20 column volumes. Elevated temperature (40°C) improves mass transfer kinetics for the bulky cyclopropyl-naphthalene moiety, reducing band broadening.

Step 3: Gradient Elution Design

  • 0–5 min: 35% B (Isocratic hold to focus the analyte band)

  • 5–15 min: 35% 70% B (Linear gradient to elute the hydrophobic core)

  • 15–18 min: 70% 95% B (Column wash)

  • 18–25 min: 35% B (Re-equilibration)

Step 4: System Suitability & Self-Validation (Crucial)

  • Inject a 10 µg/mL resolution standard containing Lesinurad API and Impurity B.

  • Validation Gate:

    • If Tf​>1.5 : The protocol is invalid. Flush the system with 0.1% Phosphoric acid to remove metal contaminants, or verify the pH of Mobile Phase A.

    • If Tf​≤1.2 and Rs​>2.0 : The system is validated. Proceed with sample analysis.

Workflow Start Observe Peak Tailing (Tf > 1.5) CheckPH 1. Evaluate Mobile Phase pH Is pH within pKa ± 2? Start->CheckPH AdjustPH Adjust pH to < 1.2 or > 5.2 (e.g., 0.1% TFA or pH 6.1 Buffer) CheckPH->AdjustPH Yes CheckColumn 2. Assess Stationary Phase Are residual silanols active? CheckPH->CheckColumn No AdjustPH->CheckColumn ChangeColumn Switch to BDS C18 or CSH C18 Column CheckColumn->ChangeColumn Yes CheckHardware 3. Investigate Hardware Is metal chelation occurring? CheckColumn->CheckHardware No ChangeColumn->CheckHardware Passivate Passivate LC System or Use PEEK Tubing CheckHardware->Passivate Yes Success System Validated Symmetrical Peak (Tf 0.9 - 1.2) CheckHardware->Success No Passivate->Success

Step-by-step diagnostic workflow for resolving peak tailing of Lesinurad impurities.

References

  • AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Lesinurad Therapeutic Goods Administration (TGA)[Link]

  • A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations Asian Journal of Organic & Medicinal Chemistry[Link]

  • Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad Oxford Academic (Journal of Chromatographic Science)[Link]

Troubleshooting

Technical Support Center: Optimizing Plasma Extraction Recovery for Lesinurad Impurity B

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals facing low extraction recoveries or signal reproducibility issues when quantifying Lesinura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals facing low extraction recoveries or signal reproducibility issues when quantifying Lesinurad Impurity B in plasma matrices using LC-MS/MS.

Mechanistic Overview: The Extraction Challenge

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting URAT1 and OAT4. In pharmacokinetic and bioanalytical assays, extracting Lesinurad and its related substances (such as Impurity B) from human or animal plasma presents a significant challenge due to 1[1].

Impurity B (a structurally related analog) shares the core triazole-thioacetic acid backbone of the parent drug but2[2]. When utilizing standard Protein Precipitation (PPT), Impurity B often co-precipitates with plasma proteins (primarily human serum albumin), leading to erratic and low recovery rates. To achieve >90% recovery, the extraction protocol must chemically disrupt these protein-ligand interactions prior to phase separation.

Diagnostic FAQs & Troubleshooting

Q: My absolute recovery for Lesinurad Impurity B is <50% using Acetonitrile protein precipitation. How can I improve this? A: Protein precipitation (PPT) is insufficient for highly protein-bound triazole-thioacetic acid derivatives. You must switch to Liquid-Liquid Extraction (LLE). Ethyl acetate is the optimal extraction solvent. Crucially, before adding the organic solvent, the3[3]. Causality: Acidification serves a dual purpose: it denatures the binding pockets of plasma proteins and protonates the thioacetic acid moiety of Impurity B, neutralizing its charge and driving it into the lipophilic ethyl acetate phase.

Q: I am seeing significant signal variation between samples from different patient populations (e.g., renal impairment). Is this an extraction issue? A: Likely not. Validated LC-MS/MS studies on Lesinurad indicate that plasma from special patient populations (such as those with renal or hepatic impairment)1[1] or alter the extraction efficiency of the drug, provided a stable isotope-labeled internal standard (SIL-IS) is used. If you observe variation, verify that your internal standard is co-eluting perfectly with Impurity B to correct for localized ion suppression.

Q: How do I differentiate between poor extraction recovery and LC-MS/MS matrix effects (ion suppression) for Impurity B? A: You must calculate the Matrix Factor (MF) using a post-extraction spike. Extract blank plasma, then spike Impurity B into the final reconstituted extract. Compare this signal to Impurity B spiked into pure mobile phase. If the MF is between 85–115%, your matrix effect is minimal, meaning low signals are due to poor extraction. If the MF is <80%, you are experiencing ion suppression. To resolve ion suppression, consider utilizing an4[4] or adjusting your gradient to elute Impurity B away from the solvent front.

Self-Validating Experimental Protocol: Optimized LLE

This step-by-step methodology is adapted from validated UHPLC-MS/MS assays for Lesinurad and its analogs to ensure maximum recovery and reproducibility.

Phase 1: Sample Disruption & Acidification

  • Aliquot 100 µL of plasma (blank, calibrator, or unknown) into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard (e.g., Diazepam at 1 µg/mL, or a highly specific SIL-IS).

  • Critical Step: Add 50 µL of 1 M HCl and vortex briefly. Mechanism: The low pH (< 2.0) ensures the carboxylic acid group of Impurity B is fully protonated (unionized), maximizing organic partitioning while simultaneously disrupting protein binding.

Phase 2: Liquid-Liquid Extraction 4. Add 1000 µL of pure Ethyl Acetate to the acidified plasma. 5. Vortex vigorously for exactly 2 minutes to ensure complete phase mixing. 6. Centrifuge at 13,000 × g for 10 minutes at 4°C to achieve sharp phase separation.

Phase 3: Concentration & Reconstitution 7. Carefully transfer 800 µL of the upper organic layer (ethyl acetate) to a clean tube, avoiding the proteinaceous interphase. 8. Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 45°C. 9. Reconstitute the dried residue in 100 µL of mobile phase (e.g., Methanol:Water 70:30, v/v). 10. Vortex for 1 minute, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS system.

Self-Validation Checkpoint: The inclusion of the internal standard prior to acidification ensures that any volumetric losses during the phase transfer or evaporation steps are mathematically normalized. Furthermore, evaluating the post-extraction matrix factor (MF) validates that the final signal is a true representation of extraction efficiency, not an artifact of ion suppression.

Quantitative Data Summary

The table below summarizes the expected recovery and matrix effect benchmarks when applying the optimized LLE method to Lesinurad and its analogs.

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (MF %)
LesinuradRat PlasmaLLE (Ethyl Acetate + HCl)98.94 – 106.87101.95 – 109.19
LesinuradRat PlasmaUPHILIC LLEN/A~94.55
Diazepam (IS)Rat PlasmaLLE (Ethyl Acetate + HCl)108.7699.42

Visualizations

LLE_Workflow Start Plasma Sample (100 µL) Acid Acidification Add 50 µL 1M HCl (Protonates Impurity B) Start->Acid Solvent Organic Addition Add 1000 µL Ethyl Acetate Acid->Solvent Mix Vortex & Centrifuge (13,000 x g, 10 min) Solvent->Mix Separate Phase Separation Collect Upper Organic Layer Mix->Separate Dry Nitrogen Drying (Evaporate at 45°C) Separate->Dry Recon Reconstitution (100 µL Mobile Phase) Dry->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Optimized Liquid-Liquid Extraction (LLE) workflow for Lesinurad Impurity B.

Troubleshooting Issue Low Signal: Impurity B Check Calculate Matrix Factor (MF) Issue->Check MF_Low MF < 80% (Ion Suppression) Check->MF_Low Yes MF_Good MF 85-115% (Extraction Issue) Check->MF_Good No Sol_LC Optimize LC: Use UPHILIC Column MF_Low->Sol_LC Sol_Ex Optimize LLE: Ensure pH < 2.0 with 1M HCl MF_Good->Sol_Ex

Diagnostic logic tree for isolating extraction vs. matrix effect failures.

References

  • Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay Source: PMC / Chemistry Central Journal URL
  • The Effects of Special Patient Population Plasma on Pharmacokinetic Quantifications Using LC-MS/MS Source: PubMed / Bentham Science URL
  • Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma Source: PLOS One URL
  • Lesinurad Impurity 2 (Desbromo-Analog)

Sources

Optimization

Mitigating Lesinurad Impurity B degradation during sample storage and handling

Welcome to the Analytical Development & Quality Control support center for Lesinurad . This guide is specifically engineered for researchers and drug development professionals dealing with the storage, handling, and chro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development & Quality Control support center for Lesinurad . This guide is specifically engineered for researchers and drug development professionals dealing with the storage, handling, and chromatographic analysis of Lesinurad, with a critical focus on mitigating the formation of Lesinurad Impurity B (Desbromo Lesinurad, CAS: 1533519-93-5)[1],[2].

Part 1: Causality & Troubleshooting FAQs

Q1: What is the chemical identity of Lesinurad Impurity B, and why does it form during routine sample handling? A1: Lesinurad Impurity B is the debrominated degradant of Lesinurad, formally known as 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[2],[3]. The parent API contains a carbon-bromine (C-Br) bond on the electron-deficient 1,2,4-triazole ring. This specific bond is highly susceptible to photolytic homolysis. When exposed to ambient laboratory UV light, the C-Br bond cleaves to form a reactive triazolyl radical. This radical rapidly abstracts a hydrogen atom from surrounding hydrogen-donating solvents (like methanol or acetonitrile) to form the desbromo degradant (Impurity B).

Q2: How significant is this degradation under standard laboratory stress conditions? A2: It is highly significant if samples are left unprotected. Forced degradation studies demonstrate that Lesinurad is labile under multiple stress vectors[4]. When exposed to UV light (254 nm) for 24 hours, Lesinurad exhibits approximately 5.28% degradation[5]. Thermal stress (60°C for 24 hours) induces 6.46% degradation, while acidic and basic hydrolysis yield 7.76% and 8.78% degradation, respectively[6].

Q3: We are observing Impurity B peaks in our HPLC blanks and standards after 12 hours in the autosampler. How do we stop this? A3: Your autosampler is likely exposing the sample vials to light, or your diluent is acting as a radical donor.

  • Actionable Fix: Immediately switch to amber glass HPLC vials to provide actinic shielding against wavelengths <400 nm. Furthermore, ensure your autosampler compartment is temperature-controlled at 2–8°C. If you are using pure methanol as a diluent, consider utilizing a highly degassed Acetonitrile/Water mixture, which has a higher bond dissociation energy for H-abstraction compared to primary alcohols.

Q4: Can Impurity B form in vivo during pharmacokinetic (PK) studies? A4: Yes. While photolytic degradation is the primary in vitro concern, reductive debromination of Lesinurad occurs in vivo via intestinal microflora, leading to debrominated metabolites in feces[7]. When analyzing PK samples (plasma/feces), you must distinguish between in vivo metabolic debromination and ex vivo sample handling degradation by strictly controlling the post-draw light exposure.

Part 2: Quantitative Degradation Profile

To effectively design your system suitability and control strategies, you must understand the baseline lability of Lesinurad. The following table summarizes the forced degradation profile of Lesinurad API[5],[6].

Stress ConditionReagent / EnvironmentExposure Time% Degradation ObservedPrimary Risk to Sample Integrity
Photolytic UV Light (254 nm)24 Hours5.28%High (Drives Impurity B formation)
Thermal 60°C Oven24 Hours6.46%Medium (Accelerates radical pathways)
Acidic 0.1 N HCl24 Hours7.76%High (Hydrolytic cleavage)
Basic 0.1 N NaOH24 Hours8.78%High (Nucleophilic degradation)
Oxidative 3% H2​O2​ 24 Hours3.34%Low (Relatively stable to oxidation)

Part 3: Mechanistic & Workflow Visualizations

Mechanism of Impurity B Formation

The following diagram illustrates the causality of Impurity B formation via photolytic homolysis. Understanding this pathway is critical for justifying the use of actinic glassware and degassed solvents.

Mechanism A Lesinurad API (Intact C-Br Bond) B UV / Actinic Light (Homolytic Cleavage) A->B C Triazolyl Radical + Br• B->C D H-Atom Abstraction (From Solvent/Diluent) C->D E Impurity B (Desbromo Lesinurad) D->E

Caption: Photolytic debromination pathway of Lesinurad resulting in the formation of Impurity B.

Optimized Sample Handling Workflow

To create a self-validating, fail-safe environment for Lesinurad analysis, follow this specific decision tree for sample preparation.

Workflow Start Initiate Sample Prep (Lesinurad API or Formulation) Step1 Shielding Protocol Use strictly Amber Glassware to block <400nm UV Start->Step1 Step2 Diluent Selection & Degassing Use degassed MeCN:H2O (Avoid pure MeOH) Step1->Step2 Step3 System Suitability Test (SST) Inject Control spiked with Impurity B (Rs > 1.5) Step2->Step3 Step4 Autosampler Storage Maintain at 2-8°C, Dark Environment Step3->Step4

Caption: Optimal sample handling workflow to mitigate Lesinurad degradation and validate method resolution.

Part 4: Self-Validating Experimental Protocol

To ensure your analytical method is genuinely stability-indicating and that your sample handling has not induced artifactual Impurity B, execute the following self-validating protocol[4],[5].

Step-by-Step Methodology: Stability-Indicating Sample Preparation

Objective: Prepare Lesinurad samples while actively suppressing photolytic debromination, and validate the chromatographic resolution between the parent API and Impurity B.

Phase 1: Reagent & Diluent Preparation

  • Diluent Formulation: Prepare a diluent of Acetonitrile:Water (65:35, v/v). Causality: Acetonitrile is a poorer hydrogen atom donor than methanol, reducing the kinetic rate of radical quenching that forms Impurity B.

  • Degassing: Sparge the diluent with Nitrogen ( N2​ ) or Argon for 10 minutes, followed by 15 minutes of ultrasonication. Causality: Removing dissolved oxygen prevents secondary oxidative radical propagation.

Phase 2: Standard & Sample Preparation (Strictly in Amber Glass)

  • API Stock: Weigh accurately 25 mg of Lesinurad standard into a 25 mL amber volumetric flask. Dissolve and make up to volume with the degassed diluent (1000 µg/mL).

  • Impurity Spiking (The Self-Validating Step): In a separate amber vial, prepare a 10 µg/mL solution of Lesinurad Impurity B reference standard.

  • SST Solution: Mix 1 mL of the Lesinurad Stock and 1 mL of the Impurity B stock into a 10 mL amber volumetric flask, diluting to volume. This creates a known resolution standard.

Phase 3: Chromatographic Execution & Validation

  • Column: Use a reversed-phase C18 stationary phase (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5 µm)[4].

  • Conditions: Isocratic elution (Acetonitrile:Water 65:35 v/v), Flow rate 1.0 mL/min, UV detection at 290 nm, Autosampler temperature set to 4°C[4],[5].

  • Validation Check: Inject the SST Solution. You must observe baseline resolution ( Rs​>1.5 ) between Impurity B (eluting earlier due to the loss of the lipophilic bromine atom) and Lesinurad.

  • Sample Run: If Rs​>1.5 , proceed with injecting your unknown samples. If Impurity B is detected in the unknowns but not in a freshly prepared unspiked API control, the degradation is native to the sample, not an artifact of your handling.

Part 5: References

  • Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in Bulk and Pharmaceutical Dosage Form. Asian Journal of Organic & Medicinal Chemistry (2020). Available at:[Link]

  • Different Mathematical Spectrophotometric Methods for Determination of Lesinurad in the Presence of its Oxidative Degradation Product. ResearchGate (2018). Available at: [Link]

  • Zurampic (lesinurad) NDA 207988 Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration (2014). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of Lesinurad and its Impurities

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Lesinurad and its related impurities, specifically f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Lesinurad and its related impurities, specifically focusing on the critical role of mobile phase buffer pH in achieving optimal peak resolution.

Frequently Asked Questions (FAQs)

Q1: We are observing poor peak shape and resolution between Lesinurad and a known impurity, Impurity B. What is the most likely cause?

A: Poor peak shape, often characterized by tailing or fronting, and inadequate resolution between an active pharmaceutical ingredient (API) like Lesinurad and its impurities frequently stem from issues with the mobile phase pH.[1] Lesinurad contains a carboxylic acid functional group, making its ionization state—and therefore its retention in reversed-phase HPLC—highly dependent on the pH of the mobile phase.[2][3] If the mobile phase pH is too close to the pKa of Lesinurad or Impurity B, it can lead to inconsistent ionization and poor chromatographic performance.[4]

Q2: How does adjusting the buffer pH improve the separation of acidic compounds like Lesinurad?

A: By adjusting the mobile phase pH to be at least two pH units below the pKa of the acidic analytes, you can ensure that they remain in their non-ionized, more hydrophobic form.[5][6] This "ion suppression" leads to more consistent partitioning with the stationary phase, resulting in sharper, more symmetrical peaks and improved retention.[7] Conversely, operating at a pH well above the pKa will result in the ionized, more hydrophilic form, leading to earlier elution. The key is to find a pH where the subtle structural differences between Lesinurad and Impurity B translate into a significant difference in retention time.

Q3: What are the recommended starting conditions for HPLC analysis of Lesinurad?

A: Based on published methods, a good starting point for the analysis of Lesinurad and its impurities is reversed-phase HPLC using a C18 column.[8][9] Mobile phases typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.[10] A common approach involves using a buffer of 0.1% trifluoroacetic acid (TFA) or formic acid in water, which provides a low pH environment to suppress the ionization of the carboxylic acid group on Lesinurad.[8][9]

Troubleshooting Guide: A Systematic Approach to Optimizing Peak Resolution

Poor resolution between Lesinurad and Impurity B is a common analytical challenge. This guide provides a systematic, step-by-step approach to troubleshoot and resolve this issue by focusing on the critical parameter of mobile phase buffer pH.

Understanding the Mechanism: The Role of pKa

Lesinurad is a carboxylic acid. The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. For optimal peak shape and retention in reversed-phase HPLC, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.

CompoundKey Functional GroupPredicted pKa
LesinuradCarboxylic Acid~3.5 - 4.5
Impurity BVaries (structural analog)Dependent on structure

Note: The exact pKa values can be determined experimentally or through in-silico prediction tools.

Experimental Workflow for pH Optimization

This workflow is designed to systematically evaluate the effect of mobile phase pH on the resolution of Lesinurad and Impurity B.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_optimization Phase 3: Optimization & Validation A Determine pKa of Lesinurad and Impurity B (if possible) B Prepare a series of aqueous buffers with varying pH A->B C Analyze Lesinurad and Impurity B standards with each buffer B->C D Evaluate chromatograms for peak shape, retention time, and resolution C->D E Select the optimal pH that provides the best resolution D->E F Validate the method according to ICH guidelines E->F DecisionTree Start Initial Analysis at pH 'X' Q1 Is Resolution (Rs) > 1.5? Start->Q1 Success Method is Suitable. Proceed to Validation. Q1->Success Yes Q2 Are peaks tailing? Q1->Q2 No AdjustpH_lower Decrease Buffer pH by 0.5 units Q2->AdjustpH_lower Yes Q3 Are peaks co-eluting? Q2->Q3 No AdjustpH_lower->Start AdjustpH_higher Increase Buffer pH by 0.5 units AdjustpH_higher->Start Q3->AdjustpH_higher Yes ChangeOrganic Change Organic Modifier (e.g., Acetonitrile to Methanol) Q3->ChangeOrganic No ChangeOrganic->Start

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ICH-Compliant Analytical Method Validation for Lesinurad Impurity B

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of Lesinurad Impurity B, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of Lesinurad Impurity B, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to impurity analysis. We will dissect the "why" behind experimental choices, compare the utility of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography-Mass Spectrometry (LC-MS), and provide actionable protocols for immediate application.

The Critical Role of Impurity Profiling: The Case of Lesinurad

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] Like any active pharmaceutical ingredient (API), its synthesis can result in the formation of impurities that must be monitored and controlled to ensure patient safety and product efficacy. The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate strict control over such impurities.[3]

Lesinurad Impurity B , also known as Lesinurad Desbromo Acid, is a relevant process-related impurity.[4] Its effective quantification is not merely a regulatory checkbox; it is a cornerstone of robust quality control. An analytical method's ability to do this reliably is established through a process called method validation.

The Regulatory Bedrock: Understanding ICH Q2(R1) Validation Parameters

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7] For a quantitative impurity test, the following parameters are paramount:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products.[7][8][9] This is the most crucial attribute of a stability-indicating method.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results to the true value. For impurities, this is often assessed by spiking the drug product with known quantities of the impurity standard.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[9]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] This is critical for controlling impurities at very low levels.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

Below is a diagram illustrating the logical workflow for validating an analytical method for impurity quantification.

G Forced_Deg Forced Degradation (Stress Testing) Specificity Specificity Forced_Deg->Specificity Demonstrates stability- indicating nature Method_Dev Initial Method Development Method_Dev->Forced_Deg Provides samples to test specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOQ Limit of Quantitation (LOQ) Linearity_Range->LOQ Data can be used to estimate Robustness Robustness (Optional/Recommended) Linearity_Range->Robustness Accuracy->Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD Typically 3.3x S/N vs 10x S/N for LOQ LOQ->Robustness LOD->Robustness Validation_Complete Method Validation Complete Robustness->Validation_Complete

Caption: Workflow for ICH Q2(R1) Analytical Method Validation.

Method Selection: A Comparative Analysis of HPLC-UV and LC-MS

The choice of analytical technology is a critical decision driven by the specific requirements of the analysis—from routine quality control to in-depth structural elucidation.

FeatureHPLC-UVLC-MS (High-Resolution Mass Spectrometry)
Principle Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.Combines the separation power of LC with the mass-analyzing capability of MS for detection based on mass-to-charge ratio (m/z).
Specificity Good, but relies on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.Excellent. Provides mass information, which is a highly specific identifier, resolving co-eluting peaks that UV cannot.[10]
Sensitivity Generally lower than LC-MS. LOD/LOQ may be sufficient for standard impurity limits but challenging for trace levels.Very high. Ideal for detecting and quantifying trace-level impurities, including potential genotoxic impurities.[11][12]
Identification Based on retention time comparison with a reference standard. Cannot identify unknown impurities.Can provide the molecular weight of an unknown impurity, and fragmentation data (MS/MS) can be used for structural elucidation.[10][13]
Application Ideal for routine QC, content uniformity, and release testing where the impurities are known and standards are available.[14][15][16]Essential during development for impurity profiling, characterization of degradation products, and troubleshooting.[10][11]
Cost & Complexity Lower initial cost, simpler operation, and more robust for routine use.Higher initial investment, more complex operation, and requires specialized expertise.

Expert Insight: For routine batch release testing of Lesinurad Impurity B, a well-validated HPLC-UV method is typically the industry standard. It provides the required precision, accuracy, and robustness for a known impurity. However, during drug development, LC-MS is indispensable for identifying unknown peaks observed during forced degradation studies and confirming the identity of Impurity B in complex matrices.[10][12]

A Practical Guide: Validating an HPLC-UV Method for Lesinurad Impurity B

This section provides a self-validating, step-by-step protocol grounded in ICH principles.

Step 1: Foundational Work - Forced Degradation Studies

Causality: Before validation, you must prove the method is "stability-indicating." Forced degradation (stress testing) is the process of intentionally degrading the API to generate potential degradation products.[17][18] The goal is to demonstrate that the analytical method can separate the API peak from all potential degradant peaks, thus proving specificity.[19][20]

Experimental Protocol:

  • Prepare Solutions: Prepare solutions of Lesinurad API in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions (as per ICH Q1A/Q1B): [18]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid API to 105°C for 48 hours.

    • Photolytic Degradation: Expose API solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, alongside an unstressed control sample, using the proposed HPLC method.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to evaluate peak purity for the main Lesinurad peak in all stressed samples. This ensures no degradants are co-eluting.

Step 2: HPLC-UV Method Validation Protocol

Proposed Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 65:35 v/v).[21]

  • Flow Rate: 1.0 mL/min.[21]

  • Detection Wavelength: 290 nm.[21]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Validation Parameter Protocols:

A. Specificity

  • Prepare a solution containing Lesinurad API at the target concentration.

  • Prepare a solution containing a certified reference standard of Lesinurad Impurity B.

  • Prepare a "spiked" solution containing both Lesinurad API and Lesinurad Impurity B.

  • Inject all three solutions.

  • Acceptance Criteria: The method must demonstrate baseline resolution between Lesinurad and Impurity B. The results from the forced degradation study must also show no interference at the retention time of Impurity B.[5][9]

B. Linearity & Range

  • Prepare a stock solution of Lesinurad Impurity B.

  • Create a series of at least five dilutions covering the expected range, for example, from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).[5]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

C. Accuracy (Recovery)

  • Prepare the drug product matrix at its nominal concentration.

  • Spike the matrix with Lesinurad Impurity B at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

D. Precision (Repeatability & Intermediate)

  • Repeatability: Prepare six independent samples of the drug product spiked with Lesinurad Impurity B at 100% of the specification limit. Analyze them on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the process with a different analyst, on a different day, or with different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the six repeatability preparations should be ≤ 5.0%. The RSD for the combined 12 preparations (repeatability and intermediate precision) should also be ≤ 5.0%.

E. Limit of Quantitation (LOQ)

  • Estimate the LOQ from the linearity data (based on a signal-to-noise ratio of 10:1).

  • Prepare a solution of Lesinurad Impurity B at this estimated concentration.

  • Inject this solution six times.

  • Acceptance Criteria: The signal-to-noise ratio should be approximately 10:1. The precision (RSD) of the six injections should be ≤ 10.0%.

Data Presentation and Interpretation

Quantitative data from validation studies should be summarized in clear, concise tables.

Table 1: Example Linearity Data

Concentration (% of Spec Limit)Peak Area (mAU*s)
50%5102
75%7495
100%10050
125%12510
150%15205
Correlation Coefficient (r²) 0.9998

Table 2: Example Accuracy and Precision Summary

ParameterLevel (% of Spec Limit)Mean Recovery (%)RSD (%)
Accuracy 50%98.5N/A
100%101.2N/A
150%99.8N/A
Precision (Repeatability) 100% (n=6)N/A1.8
Precision (Intermediate) 100% (n=12 total)N/A2.5

The relationship between these core validation parameters is illustrated below. Specificity is the foundation upon which all quantitative assessments are built.

G Specificity Specificity (Foundation) Linearity Linearity Specificity->Linearity Prerequisite for reliable quantification Accuracy Accuracy Specificity->Accuracy Prerequisite for reliable quantification Precision Precision Specificity->Precision Prerequisite for reliable quantification Range Range Linearity->Range Defines the boundaries of LOQ LOQ Linearity->LOQ Data helps estimate Range->Accuracy Must be proven across the Range->Precision Must be proven across the

Caption: Interdependence of Key ICH Validation Parameters.

Conclusion

Validating an analytical method for an impurity like Lesinurad Impurity B is a systematic process that ensures data integrity and patient safety. While LC-MS is a powerful tool for identification and characterization during development, a robust, well-validated HPLC-UV method remains the gold standard for routine quality control. By rigorously following the principles outlined in ICH Q2(R1) and understanding the scientific rationale behind each validation parameter, researchers can develop methods that are not only compliant but also scientifically sound and fit for purpose.

References

  • U.S. Food & Drug Administration. Validation of an HPLC-UV method for the analysis of glutathione and its impurities. [Link]

  • Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Veeprho. Lesinurad Impurities and Related Compound. [Link]

  • Bentham Science Publishers. HPLC-UV Method Development and Validation for Sulfadoxine from its Potential Interfering Impurities. [Link]

  • European Pharmaceutical Review. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • PubMed. Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaffiliates. Lesinurad-impurities. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad | Request PDF. [Link]

  • Axios Research. Lesinurad Impurity B. [Link]

  • International Council for Harmonisation. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project. [Link]

  • International Journal of Pharmacy and Technology. Simultaneous Quantitative Estimation for the Method Development, Validation and Stability Studies of Lesinurad and Allopurinol in Bulk and Pharmaceutical Dosage Form by RP-HPLC. [Link]

  • ResearchGate. A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. [Link]

  • Waters Corporation. A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

Sources

Comparative

Comparative Structural Analysis and Analytical Guide: Lesinurad API vs. Impurity B

Executive Summary As drug development professionals, ensuring the chemical stability and purity of an Active Pharmaceutical Ingredient (API) is paramount to therapeutic efficacy and patient safety. Lesinurad, a selective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals, ensuring the chemical stability and purity of an Active Pharmaceutical Ingredient (API) is paramount to therapeutic efficacy and patient safety. Lesinurad, a selective uric acid reabsorption inhibitor (SURI) utilized in gout management, possesses a specific structural vulnerability: a thioether linkage. Under formulation or storage conditions, this linkage is highly susceptible to oxidative stress, leading to the formation of its primary degradant, Lesinurad Impurity B .

This guide provides an in-depth comparative analysis of the structural performance, physicochemical properties, and analytical behavior of Lesinurad API versus Impurity B. By understanding the causality behind their structural divergence, analytical scientists can deploy robust, self-validating methodologies to isolate and quantify these molecular species.

Structural and Physicochemical Comparison

The fundamental difference between Lesinurad and Impurity B lies in the oxidation state of the sulfur atom. This single functional group transformation drastically alters the molecule's polarity, dictating its behavior in chromatographic systems.

ParameterLesinurad APILesinurad Impurity B
Chemical Role Active Pharmaceutical IngredientPrimary Oxidative Degradation Product
Molecular Formula C₁₇H₁₄BrN₃O₂SC₁₇H₁₄BrN₃O₄S
Molecular Weight 404.28 g/mol 436.28 g/mol
Key Functional Group Thioether (-S-)Sulfone (-SO₂-)
Mass Shift (Δm) Baseline+32 Da
Relative Polarity Lower (Hydrophobic)Higher (Hydrophilic)

Data supported by standard reference material specifications (1)[1].

Mechanistic Pathway of Impurity B Formation

Lesinurad contains a thioether linkage bridging its triazole ring and acetic acid moiety. When exposed to reactive oxygen species (ROS)—such as peroxides generated during excipient degradation—this sulfur atom undergoes a sequential, two-step oxidation.

The first step yields a transient sulfoxide intermediate. Because the sulfur atom remains highly nucleophilic, it is rapidly oxidized further into a highly stable sulfone, officially characterized as Impurity B (2)[2]. This addition of two oxygen atoms (+32 Da) significantly increases the local dipole moment, reducing the molecule's overall hydrophobicity.

G A Lesinurad API (Thioether) C Sulfoxide Intermediate A->C Oxidation Step 1 B Reactive Oxygen Species (ROS) B->C Oxygen Transfer D Impurity B (Sulfone) B->D Oxygen Transfer C->D Oxidation Step 2

Fig 1: Oxidative degradation pathway of Lesinurad API to Impurity B.

Forced Degradation & Analytical Differentiation Protocol

To effectively separate and quantify these two closely related structures, we must exploit the polarity difference induced by the sulfone group. Lesinurad is highly labile under oxidative stress conditions, making the isolation of Impurity B a critical requirement during stability-indicating HPLC assay development (3)[3].

Self-Validating Analytical Workflow

Trustworthiness Mechanism: This protocol employs a dual-detector orthogonal approach. UV-Vis provides robust, concentration-dependent quantification based on the naphthyl chromophore, while inline ESI-MS/MS simultaneously confirms the identity of the peaks via mass-to-charge (m/z) shifts. If a co-eluting unknown appears, the MS/MS spectrum will immediately flag the structural discrepancy, preventing false positives and validating the chromatographic separation in real-time.

Workflow cluster_detection Dual-Detector System S1 Sample Preparation (Standard & Stressed) S2 Chromatographic Separation (RP-HPLC Gradient) S1->S2 D1 UV-Vis (254 nm) Quantification S2->D1 D2 ESI-MS/MS Structural Confirmation S2->D2 S3 Data Synthesis & Orthogonal Validation D1->S3 D2->S3

Fig 2: Self-validating analytical workflow for Lesinurad impurity profiling.

Step-by-Step Experimental Methodology

Step 1: Forced Degradation (Sample Preparation)

  • Action: Dissolve Lesinurad API in a 50:50 Water:Acetonitrile diluent to a concentration of 1.0 mg/mL. Add 3% H₂O₂ (v/v) and incubate at 25°C for 24 hours.

  • Causality: The peroxide acts as the ROS donor, driving the thioether-to-sulfone conversion. The 24-hour window ensures sufficient accumulation of Impurity B for detection without causing secondary, non-specific cleavage of the triazole ring.

Step 2: Chromatographic Separation (RP-HPLC)

  • Action: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3.5 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B), ramping from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Causality: A C18 stationary phase is selected because the hydrophobic cyclopropyl-naphthalene moiety of Lesinurad requires strong hydrophobic interactions for adequate retention. Gradient elution is critical here; the sulfone group makes Impurity B significantly more polar. An isocratic method would either elute Impurity B in the void volume or cause excessive broadening of the API peak. Furthermore, Formic acid maintains the triazole ring in a protonated state, suppressing secondary silanol interactions and preventing peak tailing.

Step 3: Detection & Orthogonal Validation

  • Action: Route the column effluent through a UV-Vis detector set to 254 nm, followed in-series by a mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Causality: The 254 nm wavelength targets the stable naphthyl chromophore, ensuring the UV response factor remains nearly identical between the API and Impurity B for accurate relative quantification. Simultaneously, ESI-MS/MS acts as the self-validating mechanism: the API will yield an [M+H]+ peak at m/z 405/407 (due to the natural bromine isotope distribution), while Impurity B will unequivocally present at m/z 437/439, confirming the +32 Da addition of two oxygen atoms.

References

  • Source: QUALITY CONTROL CHEMICALS INC.
  • Title: Lesinurad Impurity 2 & Degradation Products Analysis Source: BenchChem URL
  • Source: Quality Control Chemicals (QCC)

Sources

Validation

A Comparative Guide to the In Vitro Toxicity of Lesinurad Impurities B and C

Introduction: The Critical Role of Impurity Profiling in Drug Safety Lesinurad (Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) and organic anion transporter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Profiling in Drug Safety

Lesinurad (Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1][2] By promoting the excretion of uric acid, it serves as a valuable therapy for hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[1][3] The synthesis and storage of any active pharmaceutical ingredient (API) like Lesinurad can result in the formation of impurities—structurally related compounds that may possess unique and undesirable toxicological profiles.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines such as Q3A/B for impurities and M7 for mutagenic impurities, mandate rigorous characterization and toxicological assessment of these substances.[4][5][6] Ensuring that impurities are present below established safety thresholds is paramount to patient safety.

This guide provides a comprehensive framework for the comparative in vitro toxicity assessment of two known Lesinurad impurities: Impurity B and Impurity C. We will delve into the strategic selection of assays, provide detailed experimental protocols, and offer insights into the interpretation of data, equipping researchers and drug development professionals with a robust methodology for risk assessment.

Chemical Characterization of Lesinurad and Key Impurities

A precise understanding of the chemical structures of the API and its impurities is the foundation of any toxicological comparison. The structures and key identifiers for Lesinurad, Impurity B, and Impurity C are presented below. These differences, however subtle, can lead to significant variations in biological activity and toxicity.

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structural Difference from Lesinurad
Lesinurad 2-((5-Bromo -4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid878672-00-5C₁₇H₁₄Br N₃O₂S404.28Parent Compound
Impurity B 2-((5-Chloro -4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid1533519-98-0C₁₇H₁₄Cl N₃O₂S359.83Substitution of Bromine with Chlorine
Impurity C 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy -4H-1,2,4-triazol-3-yl)thio)acetic acid (putative)1384208-36-9C₁₇H₁₅N₃O₃S341.39Loss of Bromine, addition of Hydroxyl group

Note: The precise structure for Impurity C is inferred from its molecular formula provided in available documentation.[7]

A Strategic Workflow for Comparative Toxicity Assessment

A tiered, systematic approach is the most efficient and scientifically sound method for evaluating toxicity. This strategy begins with broad assessments of cytotoxicity to determine dose-response relationships and progresses to specific, sensitive assays for endpoints like genotoxicity, which are of high regulatory concern. The choice of cell line is critical; given that Lesinurad is primarily metabolized by the hepatic enzyme CYP2C9, a human liver cell line such as HepG2 is an excellent and relevant model for these in vitro studies.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Specific Endpoint Analysis cluster_2 Outcome start Obtain Certified Reference Standards (Lesinurad, Impurity B, Impurity C) cytotoxicity Comparative Cytotoxicity Assay (MTT) Determine IC50 Values start->cytotoxicity Establish dose range genotoxicity Genotoxicity Screening (Bacterial Reverse Mutation Assay - Ames Test) cytotoxicity->genotoxicity Use non-cytotoxic concentrations interpretation Data Interpretation & Risk Assessment genotoxicity->interpretation Evaluate mutagenic potential report Safety Profile Report interpretation->report

Caption: Tiered workflow for in vitro toxicity comparison.

Part 1: Comparative Cytotoxicity Assessment

Expertise & Experience: Why Start with Cytotoxicity?

The initial step in any toxicity comparison is to establish the concentration-dependent effect of each compound on cell viability. This provides a foundational understanding of the dose at which a substance becomes overtly toxic to cells. The half-maximal inhibitory concentration (IC₅₀) derived from this assay is a critical parameter. It not only ranks the compounds by cytotoxic potency but also informs the selection of non-lethal concentrations for subsequent, more sensitive assays like genotoxicity tests. Performing a genotoxicity assay at a highly cytotoxic dose would yield uninterpretable results, as DNA damage could be a secondary effect of cell death rather than a primary mechanism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted method. It measures the metabolic activity of a cell population, specifically the activity of mitochondrial dehydrogenases. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay

Objective: To determine and compare the IC₅₀ values of Lesinurad, Impurity B, and Impurity C in HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lesinurad, Impurity B, Impurity C (dissolved in DMSO, stock solutions at 100 mM)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well microplates

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Lesinurad, Impurity B, and Impurity C in culture medium. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., <0.1%). Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂. This duration allows for sufficient time to observe effects on cell proliferation and viability.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Protect the plate from light during this step.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Expected Cytotoxicity Profile

The results of this experiment should be summarized in a clear, comparative table.

CompoundIC₅₀ (µM) in HepG2 cells (48h)Relative Cytotoxicity vs. Lesinurad
LesinuradHypothetical Value (e.g., >100)Baseline
Impurity BHypothetical Value (e.g., 85)e.g., More cytotoxic
Impurity CHypothetical Value (e.g., >100)e.g., Similar to Lesinurad

Part 2: Comparative Genotoxicity Assessment

Expertise & Experience: Why the Ames Test is a Critical Screen

Genotoxicity, the ability of a chemical to damage genetic material (DNA), is a severe toxicological endpoint due to its association with carcinogenesis.[7] For pharmaceutical impurities, assessing genotoxic potential is not just a scientific exercise but a stringent regulatory requirement under guidelines like ICH M7.[4] A positive finding can classify an impurity as a significant risk, requiring it to be controlled to extremely low levels based on a Threshold of Toxicological Concern (TTC), often around 1.5 µ g/day .

The Bacterial Reverse Mutation Assay (Ames test) is the gold-standard initial screening test for identifying point mutations. Its inclusion in regulatory testing batteries is universal. The assay utilizes specific strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for an amino acid (e.g., histidine). They cannot grow in a histidine-deficient medium unless a reverse mutation (a back mutation) occurs, restoring the gene's function. A mutagenic impurity will increase the rate of these reverse mutations, leading to a quantifiable increase in bacterial colonies compared to a negative control. The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic only after being metabolized.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of Lesinurad, Impurity B, and Impurity C using Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Test compounds and positive/negative controls

  • S9 fraction (for metabolic activation) and cofactor solution

Methodology (Plate Incorporation Method):

  • Preparation: Prepare dilutions of the test articles (Impurity B, Impurity C) and controls in a suitable solvent (e.g., DMSO). Concentrations should be selected based on cytotoxicity data, typically up to the limit of toxicity or solubility.

  • Treatment (Without S9): To a tube containing molten top agar, add the bacterial tester strain and the test article solution. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Treatment (With S9): To a separate tube, add the S9 metabolic activation mix, the bacterial tester strain, and the test article solution. Pre-incubate this mixture at 37°C to allow for metabolism. Then, add the mixture to molten top agar and pour onto a minimal glucose agar plate.

  • Incubation: Incubate all plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the mean of the vehicle control.

Data Presentation: Expected Genotoxicity Profile
CompoundStrainMetabolic Activation (S9)Fold Increase over Control (at highest non-toxic dose)Mutagenic Potential
Impurity B TA98-Hypothetical (e.g., 1.1)e.g., Negative
TA98+Hypothetical (e.g., 1.3)e.g., Negative
TA100-Hypothetical (e.g., 1.2)e.g., Negative
TA100+Hypothetical (e.g., 1.0)e.g., Negative
Impurity C TA98-Hypothetical (e.g., 3.5)e.g., Positive
TA98+Hypothetical (e.g., 4.2)e.g., Positive
TA100-Hypothetical (e.g., 1.5)e.g., Negative
TA100+Hypothetical (e.g., 1.8)e.g., Negative

Interpretation, Risk Assessment, and Conclusion

The synthesis of data from both cytotoxicity and genotoxicity assays provides a holistic preliminary safety profile for each impurity.

  • Scenario 1 (Impurity B - Hypothetical): If Impurity B shows slightly higher cytotoxicity than Lesinurad but is negative in the Ames test, it would be classified as a standard (non-mutagenic) impurity. Its acceptable limit in the final drug product would be determined by the ICH Q3A/B qualification thresholds, which are based on the daily dose of the API.[6]

  • Scenario 2 (Impurity C - Hypothetical): If Impurity C shows low cytotoxicity but is positive in the Ames test, it is considered a mutagenic impurity. This is a significant safety concern. Under ICH M7 guidelines, this impurity would need to be controlled at or below the TTC of 1.5 µ g/day , a much stricter limit than for non-mutagenic impurities.

References

  • Lesinurad: Uses & Dosage | MIMS Singapore. (n.d.). MIMS. [Link]

  • Lesinurad - Wikipedia. (n.d.). Wikipedia. [Link]

  • Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Zurampic, INN-lesinurad. (2016). European Medicines Agency. [Link]

  • Attachment 1: Product information for lesinurad. (2016). Therapeutic Goods Administration. [Link]

  • Miner, J. N., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy, 18, 214. [Link]

  • Lesinurad - wikidoc. (2017). Wikidoc. [Link]

  • Quality guidelines: impurities | European Medicines Agency (EMA). (n.d.). European Medicines Agency. [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2026, March 16). ResolveMass Laboratories Inc. [Link]

  • Qualification of impurities for Human Use. (n.d.). A3P. [Link]

  • Guideline on the limits of genotoxic impurities. (2006). European Medicines Agency. [Link]

  • Lesinurad Impurity List (Chinese). (n.d.). Cbna. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]

  • Lesinurad-impurities. (n.d.). Pharmaffiliates. [Link]

  • Adan, A., et al. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Integrated Genotoxicity Testing of three anti-infective drugs... (2021). Frontiers in Public Health. [Link]

  • Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (n.d.). Shimadzu. [Link]

  • Lesinurad Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • In vitro toxicology - Wikipedia. (n.d.). Wikipedia. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link]

Sources

Comparative

Determining LOD and LOQ for Lesinurad Impurity B in API: A Comparative Analytical Guide

As a Senior Application Scientist, establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for active pharmaceutical ingredient (API) impurities is not merely a regulatory checkbox—it is an exercise in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for active pharmaceutical ingredient (API) impurities is not merely a regulatory checkbox—it is an exercise in understanding the physicochemical limits of your analytical system. Lesinurad, a uric acid transporter 1 (URAT1) inhibitor used to manage hyperuricemia[1], requires rigorous impurity profiling to ensure patient safety.

Among its related substances, Lesinurad Impurity B (Desbromo-lesinurad or Impurity 2) is a critical metabolite and degradation product[2]. This guide objectively compares the analytical methodologies used to detect and quantify Impurity B, providing a self-validating experimental protocol grounded in ICH Q2(R1) standards[3].

The Analytical Challenge & Causality in Method Selection

The primary challenge in quantifying Lesinurad Impurity B lies in distinguishing trace analyte signals from instrumental baseline noise. The choice of analytical platform directly impacts the achievable LOD and LOQ.

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): Lesinurad and Impurity B both possess a naphthalene ring system that exhibits strong UV absorption at 246–254 nm[2],[4]. This chromophoric property makes HPLC-UV highly effective for routine API batch release.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): If Impurity B must be monitored below the Threshold of Toxicological Concern (TTC) due to specific genotoxic evaluations, the superior sensitivity and mass-to-charge ( m/z ) specificity of LC-MS/MS become mandatory[1].

Table 1: Quantitative Performance Comparison for Lesinurad Impurity B
ParameterHPLC-UV (DAD/VWD)UHPLC-MS/MS (ESI+)
Primary Detector Diode Array Detector (246 nm)Triple Quadrupole Mass Spectrometer
Mechanism of Specificity Chromophore ( π→π∗ transition)MRM Transitions (Precursor Product ion)
Typical LOD ~0.05 µg/mL~0.002 µg/mL
Typical LOQ ~0.15 µg/mL~0.006 µg/mL
Linear Dynamic Range 0.15 – 50 µg/mL0.006 – 1.0 µg/mL
Matrix Interference Moderate (Requires baseline resolution)Low (High specificity via mass filtering)
Primary Application Routine API batch release & QA/QCTrace impurity profiling & pharmacokinetic studies

Logical Relationships in Method Validation

According to the ICH Q2(R1) guidelines, while visual evaluation and Signal-to-Noise (S/N) ratios are acceptable, the Calibration Curve Method is the most statistically robust approach for instrumental methods[5],[3].

The mathematical model relies on two variables:

  • Standard Deviation of the Response ( σ ): Typically derived from the standard error of the y-intercept of the regression line. It represents the baseline noise and instrumental variance[5].

  • Slope of the Calibration Curve ( S ): Represents the analytical sensitivity.

Causality: A steeper slope (higher sensitivity) or a lower standard deviation (reduced baseline noise) directly drives down the LOD and LOQ values.

LOD_LOQ_Logic N1 Instrumental Baseline Noise (Blank Injections) N3 Standard Error of Intercept (σ) N1->N3 Contributes to N2 Analyte Response (Slope of Calibration, S) N4 Limit of Detection (LOD) Formula: 3.3 × (σ / S) N2->N4 Denominator N5 Limit of Quantitation (LOQ) Formula: 10 × (σ / S) N2->N5 Denominator N3->N4 Numerator N3->N5 Numerator

Fig 2: Logical relationship of variables in the ICH Q2(R1) calibration curve method for LOD/LOQ.

Experimental Workflow & Self-Validating Protocol

A true scientific protocol must be a self-validating system . It is not enough to simply calculate the LOQ mathematically; you must empirically prove that the instrument can precisely and accurately quantify the analyte at that calculated concentration[6].

LOD_LOQ_Workflow A Lesinurad API Sample Prep (Spiked with Impurity B) B Chromatographic Separation (HPLC-UV or LC-MS/MS) A->B C Signal Acquisition (Baseline Noise Profiling) B->C D Method 1: Signal-to-Noise LOD = 3:1 | LOQ = 10:1 C->D E Method 2: Calibration Curve LOD = 3.3σ/S | LOQ = 10σ/S C->E F Self-Validating System (Replicate Injections at LOQ) D->F E->F

Fig 1: Analytical workflow for Lesinurad Impurity B LOD/LOQ determination per ICH Q2(R1).

Step-by-Step Methodology (HPLC-UV)

Step 1: Chromatographic Conditions & Causality

  • Column: Waters Spherisorb ODS1 C18 (250 mm × 4.6 mm, 5 µm)[4]. Causality: The high surface area and carbon load of the C18 stationary phase provide excellent retention for the hydrophobic desbromo-lesinurad structure.

  • Mobile Phase: Isocratic elution using Methanol:Acetonitrile:Water (60:25:15 v/v) at pH 6.1[4]. Causality: Isocratic elution is deliberately chosen over gradient elution to prevent baseline drift. A stable baseline is critical for accurately measuring the standard error ( σ ) at trace concentrations.

  • Detection: UV at 246 nm[4]. Causality: This specific wavelength maximizes the signal response ( S ) for the naphthalene chromophore, directly improving the LOD.

Step 2: Preparation of Calibration Standards

  • Prepare a stock solution of Lesinurad Impurity B reference standard in methanol[7].

  • Dilute sequentially to create a low-concentration calibration curve bracketing the expected LOQ: 0.01, 0.05, 0.10, 0.25, and 0.50 µg/mL.

  • Causality: Restricting the curve to low concentrations prevents high-concentration points from skewing the linear regression, which would artificially inflate the y-intercept error.

Step 3: Data Acquisition & Mathematical Calculation

  • Inject each standard in triplicate and plot the Peak Area against Concentration.

  • Perform linear regression to extract the slope ( S ) and the standard error of the y-intercept ( σ ).

  • Calculate limits using the ICH formulas[5]:

    • LOD=3.3×(σ/S)

    • LOQ=10×(σ/S)

Step 4: The Empirical Feedback Loop (Self-Validation)

  • Prepare a fresh validation standard exactly at the calculated LOQ concentration.

  • Inject this LOQ standard six times ( n=6 ).

  • Acceptance Criteria: The Signal-to-Noise (S/N) ratio must be 10:1[8]. The Relative Standard Deviation (%RSD) of the peak areas must be 10%, and recovery must fall between 90%–110%[6].

  • Action: If the %RSD exceeds 10%, the mathematically derived LOQ is physically unachievable on the current system. You must increase the concentration and repeat Step 4 until the precision criteria are met.

References

  • Veeprho.
  • BenchChem. "Lesinurad Impurity 2|1158970-37-6|RUO." benchchem.com.
  • Ramanjaneyulu et al. "A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations.
  • Ramanjaneyulu et al. "A NEW VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE QUANTIFICATION OF ALLOPURINOL AND LESINURAD." Journal of Advanced Scientific Research.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ich.org.
  • Separation Science.
  • BioPharm International. "Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Juniper Publishers. "Limit of Blank (LOB), Limit of Detection (LOD)

Sources

Validation

Inter-Laboratory Validation of Lesinurad Impurity B Quantification: A Comparative Methodological Guide

Executive Summary & Analytical Rationale Lesinurad is a selective uric acid reabsorption inhibitor (SURI) utilized in the management of hyperuricemia associated with gout. During its synthesis and forced degradation, sev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) utilized in the management of hyperuricemia associated with gout. During its synthesis and forced degradation, several related substances can form, most notably Lesinurad Impurity B (CAS: 1533519-93-5) [3]. Because Impurity B shares a highly similar purine-like structural backbone with the active pharmaceutical ingredient (API), accurate quantification is a significant analytical challenge. Co-elution is a frequent issue in standard quality control laboratories.

This guide provides an objective methodological comparison between conventional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method. Furthermore, it outlines a robust, self-validating experimental protocol and presents inter-laboratory validation data in strict accordance with [1].

Mechanistic Method Optimization: Causality in Chromatography

Previous studies utilizing conventional RP-HPLC for Lesinurad quantification [2] often relied on 5 µm particle columns and isocratic elution, resulting in run times exceeding 15 minutes and marginal resolution (Rs < 1.5) between the API and its impurities. To achieve baseline separation, our optimized UHPLC method introduces three critical mechanistic changes:

  • Sub-2-Micron Stationary Phase : By transitioning to a 1.7 µm C18 column, we minimize the A-term (eddy diffusion) and C-term (mass transfer resistance) of the van Deemter equation. This physical alteration drastically sharpens chromatographic peaks, increasing theoretical plates and resolving structurally similar impurities.

  • Ion Suppression via 0.1% TFA : Lesinurad contains a carboxylic acid moiety that can partially ionize at neutral pH, leading to peak tailing and unpredictable retention. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase lowers the pH below the molecule's pKa, suppressing ionization. This forces the molecule into its hydrophobic, unionized state, maximizing predictable interaction with the C18 stationary phase.

  • Elevated Column Temperature (40°C) : Increasing the temperature reduces the viscosity of the mobile phase. This mitigates the extreme backpressures typically associated with sub-2 µm columns while simultaneously improving mass transfer kinetics.

MethodLogic Problem Co-elution of Lesinurad & Impurity B Sol1 Sub-2μm Particle Column (Reduces Eddy Diffusion) Problem->Sol1 Sol2 0.1% TFA in Mobile Phase (Suppresses Ionization) Problem->Sol2 Mech1 Sharper Peaks (Higher Efficiency) Sol1->Mech1 Mech2 Increased Hydrophobic Retention Sol2->Mech2 Outcome Baseline Resolution (Rs > 2.0) Accurate Quantification Mech1->Outcome Mech2->Outcome

Figure 1: Logical workflow of UHPLC method optimization for resolving Lesinurad and Impurity B.

Objective Method Comparison

The following table summarizes the performance metrics of the legacy RP-HPLC method versus the optimized UHPLC method.

ParameterConventional RP-HPLC [2]Optimized UHPLC (Proposed)
Column C18 (250 x 4.6 mm, 5 μm)C18 (100 x 2.1 mm, 1.7 μm)
Mobile Phase Methanol / 0.1% TFA (60:40)Acetonitrile / 0.1% TFA (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~15.0 minutes5.0 minutes
Resolution (Rs) 1.4 (Partial co-elution)2.8 (Baseline separation)
Limit of Quantitation 1.50 μg/mL0.15 μg/mL
Solvent Consumption 15.0 mL per run2.0 mL per run

Self-Validating Experimental Protocol

To ensure absolute data integrity, this protocol operates as a self-validating system . The analytical sequence is gated by System Suitability Testing (SST). If the SST criteria are not met, the sequence automatically aborts, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous) : Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Mix thoroughly.

  • Mobile Phase B (Organic) : 100% HPLC-grade Acetonitrile.

  • Action: Degas both phases via ultrasonication for 10 minutes to prevent baseline noise caused by micro-bubbles outgassing in the pump head.

Step 2: Standard and Sample Preparation
  • Diluent : Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Impurity B Standard : Accurately weigh 10 mg of Lesinurad Impurity B reference standard [3]. Dissolve in 100 mL of diluent (Stock: 100 μg/mL). Dilute to a working concentration of 2.0 μg/mL.

  • Sample Extraction : Weigh powdered Lesinurad tablets equivalent to 10 mg of API. Add 50 mL of diluent, sonicate for 15 minutes to ensure complete extraction, and make up to 100 mL.

  • Critical Step: Filter through a 0.22 μm PTFE syringe filter. Particulates >0.22 μm will rapidly clog the frits of a sub-2 μm UHPLC column, causing fatal backpressure spikes.

Step 3: Chromatographic Execution
  • Column Temperature : 40°C.

  • Injection Volume : 2.0 μL.

  • Detection : UV at 255 nm.

  • Gradient Program :

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 3.5 min: 20% → 80% B (Rapid elution of non-polar degradants)

    • 3.5 - 4.0 min: 80% B

    • 4.0 - 5.0 min: 20% B (Column re-equilibration)

Step 4: System Suitability Testing (The Validation Gatekeeper)

Inject the mixed standard (Lesinurad + Impurity B) six times before running unknown samples. The system is only validated for use if:

  • Resolution (Rs) between API and Impurity B is ≥ 2.0 .

  • Tailing Factor (T) for all peaks is ≤ 1.5 .

  • Precision (%RSD) of the Impurity B peak area across the six injections is ≤ 2.0% .

Inter-Laboratory Validation Workflow (ICH Q2(R2))

To prove the method is not just locally functional but globally robust, an inter-laboratory validation was conducted across three distinct geographical sites. This ensures the method is impervious to minor variations in ambient conditions, analyst technique, and specific instrument manufacturing differences.

ValidationWorkflow Phase1 Phase 1: Method Transfer (Originator Site) LabA Laboratory A (North America) Phase1->LabA LabB Laboratory B (Europe) Phase1->LabB LabC Laboratory C (Asia) Phase1->LabC SST Self-Validating SST (Rs > 2.0, Tailing < 1.5) LabA->SST LabB->SST LabC->SST Test1 Intermediate Precision (6 Replicates, 3 Days) SST->Test1 Test2 Accuracy / Recovery (Spiked Samples at 3 Levels) SST->Test2 Final Statistical Equivalence (%RSD < 2.0% across all labs) Test1->Final Test2->Final

Figure 2: Inter-laboratory validation workflow for analytical procedures per ICH Q2(R2) guidelines.

Quantitative Validation Data

The results of the inter-laboratory study confirm that the optimized UHPLC method is highly reproducible and accurate, easily satisfying ICH Q2(R2) acceptance criteria [1].

Validation ParameterLab A (Originator)Lab B (Partner 1)Lab C (Partner 2)ICH Acceptance Criteria
Intermediate Precision (%RSD) 0.85%1.12%0.94%≤ 2.0%
Accuracy (Recovery at 100%) 99.8% ± 0.5%100.2% ± 0.7%99.5% ± 0.6%98.0% - 102.0%
Specificity (Peak Purity) Passes (No co-elution)Passes (No co-elution)Passes (No co-elution)No interference
Reproducibility (Overall %RSD) --1.25% (Across all labs)≤ 2.0%

References

  • Title : ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]

  • Title : Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form Source : International Journal of Applied Pharmaceutical Sciences and Research URL :[Link]

  • Title : Lesinurad Impurity B (CAS 1533519-93-5) Reference Standard Specifications Source : LookChem Chemical Database URL :[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Lesinurad Impurity B (Desbromo Lesinurad)

Lesinurad Impurity B (also known as Desbromo Lesinurad or Lesinurad Impurity 1) is a critical reference standard utilized in the analytical quantification and quality control of Lesinurad active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Lesinurad Impurity B (also known as Desbromo Lesinurad or Lesinurad Impurity 1) is a critical reference standard utilized in the analytical quantification and quality control of Lesinurad active pharmaceutical ingredients (APIs)[1]. With the chemical formula C17H15N3O2S and CAS number 1533519-93-5, this compound requires highly controlled handling and disposal protocols. Improper disposal of complex pharmaceutical impurities poses severe environmental and regulatory risks, including the long-term contamination of municipal water sources[2].

Designed for researchers, scientists, and drug development professionals, this guide provides self-validating, step-by-step operational procedures for the safe handling, spill cleanup, and regulatory-compliant disposal of Lesinurad Impurity B.

Section 1: Physicochemical & Hazard Profile

Understanding the physical and chemical properties of a compound is the first step in designing a safe operational workflow. Below is the quantitative and structural data for Lesinurad Impurity B.

ParameterSpecification
Chemical Name Lesinurad Impurity B (Desbromo Lesinurad)
CAS Number 1533519-93-5[1]
PubChem CID 57811323[3]
Molecular Formula C17H15N3O2S[1]
Molecular Weight 325.39 g/mol
Structural Features Cyclopropylnaphthalene, 1,2,4-triazole, thioacetic acid[3]
Disposal Classification Non-sewerable Pharmaceutical Waste[4]
Section 2: Hazard Causality & Risk Assessment

As application scientists, we must understand why specific disposal methods are mandated rather than simply following rules blindly. The structural components of Lesinurad Impurity B directly dictate its environmental persistence and the required destruction methodology:

  • Thioacetic Acid & Triazole Ring: These moieties contain dense nitrogen and sulfur heteroatoms. If subjected to low-temperature combustion or standard landfilling, the incomplete breakdown of these rings generates highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[5].

  • Cyclopropylnaphthalene Core: The lipophilic nature of the naphthalene ring significantly increases the risk of bioaccumulation in aquatic ecosystems if introduced into the water supply.

  • Regulatory Causality: Due to these structural risks, the Environmental Protection Agency (EPA) strictly prohibits the sewering of such complex pharmaceutical waste under the "sewer prohibition" rule[4]. To definitively break the stable aromatic and heteroaromatic bonds, high-temperature incineration (>1200°C) is the universally mandated disposal route[5].

Section 3: Standard Operating Procedure (SOP) for Spill Cleanup

Scenario: Accidental release of pure reference standard powder or concentrated HPLC solutions on a laboratory benchtop.

  • Containment & PPE: Immediately halt work and don appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, a particulate respirator (N95/P100 for powders), and a fluid-resistant lab coat[4].

  • Solid Spill Management: Do not dry sweep the powder, as this risks aerosolization and inhalation. Instead, use a HEPA-filtered vacuum or gently dampen the powder with a compatible solvent (e.g., 50% ethanol/water) to suppress dust formation[4].

  • Liquid Spill Management: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or universal spill pads. Avoid highly reactive chemical neutralizers unless specifically validated for thioacetic acid derivatives.

  • Collection: Transfer all absorbed material and contaminated cleaning supplies into a rigid, leak-proof, color-coded hazardous waste container (typically black for RCRA-hazardous pharmaceutical waste)[2].

  • Decontamination & Validation: Wash the affected surface with a mild alkaline detergent solution. The alkalinity helps to solubilize any residual thioacetic acid derivatives, ensuring complete removal. Follow with a thorough distilled water rinse.

Section 4: Step-by-Step Disposal Workflows
Protocol A: Liquid Waste (HPLC Effluents)

During analytical method development, Lesinurad Impurity B is frequently dissolved in organic solvents (e.g., acetonitrile, methanol) and aqueous buffers.

  • Segregation: Collect HPLC waste in dedicated, vented safety cans. Never mix pharmaceutical waste with incompatible chemical streams (e.g., strong oxidizers)[4].

  • Labeling: Clearly label the container as "Hazardous Pharmaceutical Waste - Toxic/Flammable" to comply with EPA and Resource Conservation and Recovery Act (RCRA) guidelines[6].

  • Storage & Manifesting: Store the waste in a secondary containment tray within a grounded flammable storage cabinet. Prepare a Uniform Hazardous Waste Manifest prior to transport[6].

  • Disposal: Dispatch the waste via a licensed hazardous waste vendor specifically contracted for high-temperature incineration[2].

Protocol B: Solid Waste (Contaminated PPE & Pure Powder)
  • Segregation: Place all contaminated solid materials (empty vials, spatulas, gloves) into a designated hazardous pharmaceutical waste bin. Even trace amounts of hazardous pharmaceutical waste must be strictly segregated from standard medical or municipal waste[4].

  • Incineration: Ensure your waste management partner utilizes a permitted hazardous waste incinerator operating at temperatures exceeding 1200°C. The facility must be equipped with alkaline scrubbers to neutralize the SOx/NOx emissions generated by the triazole and thioether groups[5].

  • Validation: Always request and retain the Certificate of Destruction (CoD) provided by the facility. This document serves as a self-validating record for regulatory compliance audits[2].

Section 5: Process Visualization

The following diagram illustrates the logical workflow for segregating and destroying Lesinurad Impurity B, ensuring complete environmental compliance.

DisposalWorkflow Start Lesinurad Impurity B Waste Generation Liquid Liquid Waste (HPLC Effluents) Start->Liquid Solid Solid Waste (PPE, Pure Powder) Start->Solid Segregation Segregation & Labeling (EPA/RCRA Compliant) Liquid->Segregation Solid->Segregation Incineration High-Temperature Incineration (>1200°C) Segregation->Incineration Uniform Hazardous Waste Manifest Scrubber Alkaline Scrubber (SOx/NOx Neutralization) Incineration->Scrubber Flue Gas Ash Secure Landfill (Non-hazardous Ash) Incineration->Ash Solid Residue

Fig 1. End-to-end segregation and high-temperature incineration workflow for Lesinurad Impurity B.

References
  • Topbatt Chemical Co., Ltd. "Lesinurad Impurity 1 (Lesinurad Impurity B) CAS NO.1533519-93-5". LookChem.[Link]

  • Environmental Protection Agency (EPA). "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies". EPA.gov.[Link]

  • Ovid. "Update on pharmaceutical waste disposal regulations". Ovid.[Link]

  • Secure Waste. "Pharmaceutical Waste Disposal & Containers: A Complete Guide". Secure Waste.[Link]

  • Daniels Health. "How to Dispose of Pharmaceutical Waste and Meet Regulations". Daniels Health.[Link]

Sources

Handling

Personal protective equipment for handling Lesinurad Impurity B

Comprehensive Safety and Operational Guide for Handling Lesinurad Impurity B As a Senior Application Scientist, I frequently consult with research teams on the safe handling of potent active pharmaceutical ingredients (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Lesinurad Impurity B

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of potent active pharmaceutical ingredients (APIs) and their associated impurities. Lesinurad, a uric acid transporter 1 (URAT1) inhibitor utilized in gout management, requires rigorous impurity profiling during the drug development lifecycle[1][2].

Lesinurad Impurity B (also known as Lesinurad Impurity 1) is the des-bromo analog of the parent drug[3][4]. Handling this compound requires more than just reading a Safety Data Sheet (SDS); it demands a deep understanding of why specific precautions are taken. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure laboratory safety, prevent cross-contamination, and maintain analytical data integrity.

Physicochemical and Hazard Profiling

Before designing a safety protocol, we must analyze the chemical's intrinsic properties. Lesinurad Impurity B lacks the bromine atom present in the parent molecule, which slightly alters its molecular weight and critically changes its waste classification to halogen-free[3].

Table 1: Physicochemical Properties & Hazard Causality

Property / Hazard ClassValue / ClassificationCausality & Clinical/Analytical Relevance
Chemical Name 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidDes-bromo analog of Lesinurad; structurally similar toxicity profile[3].
Physical State Solid (Powder)High risk of aerosolization during weighing; mandates strict draft control[5].
Solubility Soluble in DMSO, MethanolDictates solvent choice for HPLC/LC-MS; influences glove permeability risks.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed[1][5]. Prevent ingestion via strict lab hygiene.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Causes irritation[6]. Mandates impermeable gloves and tightly fitting goggles.

Core Personal Protective Equipment (PPE) Architecture

Selecting PPE is not a box-ticking exercise; it is a calculated defense against specific chemical vectors.

  • Hand Protection (The DMSO Vector): When preparing analytical standards, Impurity B is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer.

    • Directive: Mandate double-gloving with heavy-duty nitrile[6].

    • Causality: If a DMSO solution splashes, it can rapidly permeate a single nitrile layer, carrying the toxic impurity directly through the skin barrier. The outer glove provides a sacrificial layer that can be immediately stripped upon contact, preserving the integrity of the inner glove.

  • Respiratory Protection: As a fine powder, Impurity B is highly susceptible to aerosolization.

    • Directive: Handle exclusively within a calibrated chemical fume hood (face velocity 80-100 fpm)[5]. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory[1].

    • Causality: Inhalation of API dust directly bypasses first-pass metabolism, leading to rapid systemic absorption.

  • Eye and Body:

    • Directive: Tightly fitting chemical safety goggles and a fully buttoned, fluid-resistant lab coat[6].

    • Causality: Standard safety glasses allow the ingress of airborne dust from the sides and bottom. Goggles create a sealed micro-environment around the ocular mucosa.

Operational Plan: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system; each step contains a verification check to ensure the preceding action was executed correctly.

Protocol 1: Safe Weighing and Solubilization

  • Fume Hood Verification:

    • Action: Check the digital airflow monitor on the chemical fume hood.

    • Validation: The system is validated if the monitor reads between 80-100 fpm. Do not proceed if the alarm is active or the reading fluctuates wildly[5].

  • Static Mitigation:

    • Action: Pass the conductive weigh boat over an anti-static bar or use a zero-ion generator.

    • Validation: The system is validated when the powder falls smoothly from the micro-spatula without adhering to the sides of the weigh boat or "jumping." Causality: Powders with low moisture content generate static electricity, causing them to repel and aerosolize during transfer.

  • In-Hood Solubilization:

    • Action: Add the primary solvent (e.g., DMSO) directly to the weigh boat or transfer the solid to a volumetric flask before removing it from the hood.

    • Validation: No dry powder leaves the fume hood. Causality: Dissolving the compound inside the hood prevents the accidental transport of dry, dispersible powder across the laboratory space.

Spill Response and Decontamination

Protocol 2: The Wet-Wipe Method

  • Containment (No Dry Sweeping):

    • Action: If powder spills, do NOT use a brush or dry paper towel[7].

    • Validation: Airflow remains undisturbed. Causality: Dry sweeping vigorously aerosolizes the API impurity, exponentially increasing the inhalation hazard[5][6].

  • Solvent Trapping:

    • Action: Apply a mild solvent (e.g., 70% Ethanol or water) to absorbent pads. Gently place the wet pads over the spilled powder to trap it, then wipe inward toward the center of the spill[7].

    • Validation: The spill area is visually clear of white powder, and no dust was generated during the wipe.

  • Surface Decontamination: Wash the spillage area thoroughly with soap and water to remove any microscopic residue[5][7].

Strategic Disposal Plan

Because Impurity B is the des-bromo analog of Lesinurad, its disposal pathway differs slightly from the parent compound.

  • Solid Waste: Unused powder and contaminated consumables (weigh boats, spatulas, outer gloves) must be collected in a sealed, rigid container.

    • Disposal Route: High-temperature incineration by a licensed hazardous waste contractor[6][7].

  • Liquid Waste: Unlike Lesinurad, Impurity B (C17H15N3O2S) does not contain halogens[3]. Therefore, HPLC effluents or stock solutions containing Impurity B in methanol or DMSO should be routed to the Halogen-Free Organic Waste stream.

    • Causality: Segregating halogenated and non-halogenated waste prevents the formation of highly toxic dioxins during incineration and significantly reduces institutional disposal costs.

Operational Workflow Visualization

G Start Lesinurad Impurity B Operational Workflow PPE 1. PPE Verification Double Nitrile, Goggles, Coat Start->PPE Weighing 2. Powder Handling Anti-static Fume Hood PPE->Weighing Prep 3. Solubilization (DMSO/MeOH) Weighing->Prep Spill Spill Occurred? Prep->Spill Clean Wet Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Dispose 4. Waste Segregation Halogen-Free Organic/Solid Spill->Dispose No Clean->Dispose

Fig 1. Logical workflow for handling Lesinurad Impurity B, from PPE donning to waste segregation.

References

  • ChemMol. "Lesinurad Impurity 1 (Lesinurad Impurity B)". Retrieved from: [Link]

  • Obaid Info. "SAFETY DATA SHEET - Lesinurad and Allopurinol". Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.